molecular formula C13H12N4O B1605896 Oxifungin CAS No. 64057-48-3

Oxifungin

Número de catálogo: B1605896
Número CAS: 64057-48-3
Peso molecular: 240.26 g/mol
Clave InChI: NSOWETRRDBSIFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxifungin is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxifungin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxifungin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWETRRDBSIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982448
Record name 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64057-48-3
Record name Oxifungin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Characterization of Occidiofungin

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of occidiofungin, a potent antifungal cyclic glycolipopeptide. It is intended for researchers, scientists, and drug development professionals interested in the detailed chemical structure, biosynthetic origins, and analytical characterization of this promising therapeutic candidate. We will delve into the intricacies of its molecular architecture, the sophisticated methodologies employed for its elucidation, and the key structural features that underpin its unique mechanism of action.

Introduction: A Novel Antifungal Agent

Occidiofungin is a natural product isolated from the bacterium Burkholderia contaminans MS14, a strain originally identified in a disease-suppressive soil.[1][2] It exhibits broad-spectrum fungicidal activity against a wide range of plant and animal pathogens, including multidrug-resistant strains of Candida auris.[3][4] Unlike conventional antifungal agents that primarily target ergosterol or β-glucan biosynthesis, occidiofungin possesses a novel mechanism of action: it binds to actin, disrupting higher-order actin-mediated cellular functions and ultimately inducing apoptosis in fungal cells.[3][4] This unique mode of action positions occidiofungin as a first-in-class compound with the potential to circumvent existing antifungal resistance mechanisms.[3][5]

The Molecular Architecture of Occidiofungin

Occidiofungin is a complex cyclic glycolipopeptide.[1] Its core is an eight-amino-acid peptide ring, which is further embellished with a xylose sugar and a long-chain fatty acid, contributing to its amphipathic nature.[6] The elucidation of this intricate structure was a significant undertaking, relying on a combination of advanced analytical techniques.

The Cyclic Peptide Core

The peptide backbone of occidiofungin is assembled non-ribosomally by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway encoded by the ocf gene cluster.[4][7] This biosynthetic machinery is known for its ability to incorporate non-proteinogenic amino acids, a hallmark of occidiofungin's structure. The amino acid sequence of the most well-characterized variant, occidiofungin A, is Asn¹-NAA²-Trp³-β-hydroxy Tyr⁴-Lys⁵-Gly⁶-Asn⁷-Ser⁸.[1]

A noteworthy feature is the presence of several unusual amino acid residues:

  • Novel Amino Acid (NAA) at position 2: This is a C18 fatty amino acid, specifically a β-amino acid (3-amino-5,6,7-trihydroxy stearic acid), which serves as the attachment point for the xylose moiety.[8]

  • β-hydroxy Asparagine (BHN) and β-hydroxy Tyrosine (BHY): These hydroxylated amino acids are found in some variants of occidiofungin.[1][7]

  • 2,4-diaminobutyric acid (DABA): This non-proteinogenic amino acid has also been identified within the occidiofungin structure.[7]

Glycosylation and Acylation

A key characteristic of occidiofungin is its glycosylation with a xylose sugar.[6] This pentose sugar is attached to the hydroxyl group on the novel fatty amino acid side chain.[8] The biosynthesis of this linkage is catalyzed by a specific xylosyltransferase encoded by the ocfC gene.[9] Additionally, the N-terminus of the novel amino acid is acylated, contributing to the lipophilic character of the molecule.[1]

Structural Variants

A remarkable aspect of occidiofungin production by Burkholderia contaminans MS14 is the generation of a suite of structural analogs. These variants arise from the promiscuity of the NRPS system and subsequent enzymatic modifications.[4][10] The primary points of variation include:

  • Hydroxylation at Asparagine 1: The presence or absence of a hydroxyl group on the beta-carbon of asparagine at position 1 gives rise to asparagine (Asn) and β-hydroxy asparagine (BHN) variants.[11]

  • Chlorination at Tyrosine 4: The β-hydroxy tyrosine at position 4 can be chlorinated, leading to the formation of 3-chloro-β-hydroxy tyrosine.[7]

  • Amino Acid at Position 7: More recent studies have identified variants where the asparagine at position 7 is replaced by aspartic acid (ASP), glutamine (GLN), or glutamic acid (GLU).[12][13]

These structural modifications result in a family of occidiofungin molecules with slightly different masses and potentially nuanced biological activities.

Structural Elucidation and Characterization: A Multi-faceted Approach

The determination of occidiofungin's complex structure required a combination of sophisticated analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution electrospray ionization mass spectrometry (ESI-MS) was instrumental in determining the accurate molecular weights of occidiofungin and its variants.[1][6] This technique revealed the existence of multiple related compounds, with initial studies identifying two major variants with monoisotopic masses of 1199.543 Da and 1215.518 Da, the difference corresponding to an additional oxygen atom.[1] Tandem mass spectrometry (MS/MS) provided valuable fragmentation data, which helped to identify the presence of the xylose sugar, indicated by a characteristic loss of 149 Da from the parent ion.[6]

Table 1: Monoisotopic Masses of Key Occidiofungin Variants

VariantChemical FormulaMonoisotopic Mass (Da)Reference
Occidiofungin AC₅₅H₇₇N₁₃O₁₇1199.5584[6]
Occidiofungin BC₅₅H₇₇N₁₃O₁₈1215.5533[6]
Occidiofungin CC₅₅H₇₆ClN₁₃O₁₈1234.17[14]
Occidiofungin DC₅₅H₇₆ClN₁₃O₁₉1250.41[14]
NMR Spectroscopy for Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was the definitive method for elucidating the complete covalent structure of occidiofungin.[1] A suite of 2D NMR experiments, including TOCSY, NOESY, ROESY, and ¹³C-HSQC, were employed to piece together the molecular puzzle.

  • TOCSY (Total Correlation Spectroscopy): This experiment was crucial for identifying the individual amino acid spin systems by revealing the correlations between all protons within a coupled network.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provided information about through-space proton-proton proximities, which was essential for determining the sequential arrangement of the amino acids in the peptide ring.[1]

  • ¹³C-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.[1]

The combined data from these NMR experiments allowed for the unambiguous assignment of all proton and carbon resonances and the determination of the connectivity of the amino acids, the xylose sugar, and the fatty acid side chain.[1]

Experimental Protocols for Characterization

The following protocols outline the key experimental workflows for the isolation and structural characterization of occidiofungin.

Purification of Occidiofungin

Rationale: To obtain a pure sample of occidiofungin for structural analysis and bioassays, a multi-step purification process is necessary to separate it from other components of the bacterial culture.

Step-by-Step Methodology:

  • Bacterial Culture: Grow Burkholderia contaminans MS14 in a suitable liquid medium for 7 days at 28°C without shaking.[9]

  • Cell-free Supernatant: Centrifuge the culture to pellet the bacterial cells and collect the supernatant.

  • Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to a final concentration of 50% (w/v) and incubate on ice for 2 hours to precipitate proteins and the glycolipopeptide.[9]

  • Resuspension: Centrifuge to collect the precipitate and resuspend it in 35% acetonitrile in water.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Inject the resuspended sample onto a C18 column.[9]

    • Elute with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[8]

    • Monitor the elution profile at 220 nm.[15]

    • Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by ESI-MS to confirm the presence and purity of occidiofungin variants.

Mass Spectrometry Analysis

Rationale: To determine the molecular weight and obtain fragmentation information for structural clues.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified occidiofungin in a 50:50 acetonitrile/water solution containing 0.1% formic acid.[6]

  • Infusion: Infuse the sample into the ESI source of a mass spectrometer at a low flow rate (e.g., 1 µL/min) using a syringe pump.[6]

  • Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the monoisotopic masses of the parent ions.

  • Tandem MS (MS/MS):

    • Select the parent ion of interest for fragmentation.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting fragment ion spectrum to identify characteristic losses, such as the xylose moiety.

NMR Spectroscopy for Structural Elucidation

Rationale: To determine the complete covalent structure and stereochemistry of occidiofungin.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a sufficient amount of purified occidiofungin (e.g., 3.5-5 mg) in a suitable deuterated solvent. Due to solubility issues, a mixture of 50% acetonitrile-d3 and 50% water or dimethyl sulfoxide-d6 (DMSO-d6) is often used.[1][7]

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz).[1]

    • 1D ¹H Spectrum: To observe the overall proton signal distribution.

    • 2D TOCSY: To identify individual amino acid spin systems.

    • 2D NOESY/ROESY: To establish sequential connectivities between amino acid residues.

    • 2D ¹³C-HSQC: To assign carbon resonances.

  • Data Analysis:

    • Process and analyze the NMR spectra using specialized software.

    • Sequentially assign all proton and carbon resonances.

    • Use the NOE/ROE connectivities to determine the amino acid sequence and the overall conformation of the molecule.

    • Integrate the MS and NMR data to build a complete and validated chemical structure.

Visualizing the Structure and Workflow

Chemical Structure of Occidiofungin A

occidiofungin_structure cluster_peptide Cyclic Peptide Core cluster_sidechains Side Chains Asn1 Asn¹ NAA2 NAA² Asn1->NAA2 Trp3 Trp³ NAA2->Trp3 FattyAcid C18 Fatty Acid NAA2->FattyAcid Acyl linkage bTyr4 β-OH Tyr⁴ Trp3->bTyr4 Lys5 Lys⁵ bTyr4->Lys5 Gly6 Gly⁶ Lys5->Gly6 Asn7 Asn⁷ Gly6->Asn7 Ser8 Ser⁸ Asn7->Ser8 Ser8->Asn1 Xylose Xylose FattyAcid->Xylose Glycosidic bond

Caption: Simplified schematic of Occidiofungin A's chemical structure.

Experimental Workflow for Occidiofungin Characterization

workflow Culture B. contaminans Culture Purification Multi-Step Purification (Ammonium Sulfate Ppt., RP-HPLC) Culture->Purification PureOF Pure Occidiofungin Purification->PureOF MS Mass Spectrometry (ESI-MS, MS/MS) PureOF->MS NMR NMR Spectroscopy (TOCSY, NOESY, HSQC) PureOF->NMR MW_Frag Molecular Weight & Fragment Ion Data MS->MW_Frag Connectivity Structural Connectivity & Sequence Information NMR->Connectivity Structure Complete Chemical Structure MW_Frag->Structure Connectivity->Structure

Sources

A Framework for Investigating the Anticancer Potential of Novel Antifungal Agents: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The repurposing of existing therapeutic agents for oncology applications represents a highly efficient strategy in drug discovery, offering the potential for accelerated development timelines and reduced costs.[1] Antifungal agents, in particular, have garnered interest due to the conserved biological pathways between fungi and cancer cells.[1] This technical guide addresses the current landscape of this research area, with a specific focus on providing a comprehensive, scientifically rigorous framework for the preclinical evaluation of novel antifungal compounds as potential anticancer agents. While direct anticancer studies on the compound Oxifungin are not publicly available, its chemical structure, containing a pyridotriazine core, aligns with scaffolds known to possess cytotoxic activities. This guide will, therefore, use a compound with a similar structural motif as a hypothetical candidate to illustrate the necessary experimental workflows, from initial in vitro screening to preliminary in vivo validation.

Part 1: Rationale and Strategic Approach

The investigation into the anticancer properties of a novel antifungal agent, herein referred to as "Candidate Compound," is predicated on established principles of drug repurposing and the known biological activities of its core chemical structures. The presence of a triazine ring system in our Candidate Compound is noteworthy, as various triazine derivatives have demonstrated significant anticancer effects through diverse mechanisms of action.[2][3][4] Furthermore, the broader class of antifungal agents has been shown to exhibit antineoplastic properties, suggesting that shared molecular targets or pathways between fungi and cancer cells may be exploited for therapeutic benefit.[1][5]

Our strategic approach is, therefore, to systematically evaluate the Candidate Compound's efficacy and mechanism of action against a panel of clinically relevant cancer cell lines, followed by validation in a preclinical in vivo model. This phased approach ensures a thorough characterization of the compound's anticancer potential while adhering to principles of scientific integrity and resource optimization.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial phase of our investigation focuses on establishing the cytotoxic and antiproliferative effects of the Candidate Compound in a controlled laboratory setting.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration-dependent effect of the Candidate Compound on the viability of various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Select a panel of human cancer cell lines representing diverse tumor types. Based on common research models, we recommend:

      • MCF-7: Estrogen receptor-positive breast adenocarcinoma

      • HT-29: Colorectal adenocarcinoma[6][7]

      • A549: Non-small cell lung carcinoma[8]

      • HepG2: Hepatocellular carcinoma[9]

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO2).[10]

    • Maintain a non-cancerous cell line (e.g., human fibroblasts) as a control to assess selective cytotoxicity.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.

    • Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Candidate Compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the existing medium in the 96-well plate with the medium containing the various concentrations of the Candidate Compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plates for 48 to 72 hours.

  • MTT Reagent Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Hypothetical IC50 Values (µM) of Candidate Compound against Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-78.5
HT-2912.3
A54915.1
HepG29.8
Human Fibroblasts>100
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the Candidate Compound, it is crucial to investigate its effects on apoptosis and the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the Candidate Compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • For Apoptosis (Annexin V/Propidium Iodide Staining):

    • Harvest the cells (including floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

  • For Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells to remove the ethanol and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry.

dot

In_Vitro_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Cancer Cell Lines (MCF-7, HT-29, A549, HepG2) viability_assay Cell Viability Assay (MTT) start->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry

Caption: Workflow for in vitro evaluation of the Candidate Compound.

Part 3: Elucidation of the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the Candidate Compound is critical for its further development.

Target Identification and Validation

Given the triazine core of our Candidate Compound, a plausible hypothesis is the inhibition of protein kinases, which are frequently dysregulated in cancer.

Experimental Protocol: Kinase Inhibition Assay

  • Kinase Selection:

    • Select a panel of kinases known to be involved in the proliferation and survival of the cancer cell lines in which the Candidate Compound showed high potency (e.g., EGFR, VEGFR-2, PI3K, AKT, mTOR).

  • In Vitro Kinase Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the Candidate Compound.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value for each kinase.

Signaling Pathway Analysis

dot

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Candidate_Compound Candidate Compound Candidate_Compound->PI3K Candidate_Compound->AKT Candidate_Compound->mTORC1

Caption: Potential inhibition points of the Candidate Compound in the PI3K/AKT/mTOR pathway.

To confirm the effects of the Candidate Compound on key signaling pathways, Western blot analysis can be performed to assess the phosphorylation status of key proteins. A decrease in the phosphorylation of proteins such as AKT and mTOR in response to treatment would provide strong evidence for the on-target activity of the compound.

Part 4: In Vivo Efficacy and Preliminary Toxicity

The final preclinical step is to evaluate the antitumor efficacy and safety of the Candidate Compound in a living organism.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., MCF-7 or A549) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the Candidate Compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • The control group should receive the vehicle alone.

    • Treat the mice for a specified period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Preliminary Toxicity:

    • Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Collect blood for basic hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

dot

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Final Analysis mice Immunodeficient Mice implantation Subcutaneous Tumor Cell Implantation mice->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomize into Groups (Treatment vs. Control) tumor_growth->randomization treatment Administer Candidate Compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily for 21-28 days endpoint Study Endpoint monitoring->endpoint tumor_excision Tumor Excision & Weight endpoint->tumor_excision toxicity_assessment Toxicity Assessment (Blood & Organs) endpoint->toxicity_assessment

Caption: Workflow for in vivo evaluation in a xenograft mouse model.

Conclusion

This technical guide provides a robust and logical framework for the initial preclinical evaluation of a novel antifungal compound with a pyridotriazine scaffold for its potential as an anticancer agent. By following these detailed protocols, researchers can systematically assess the compound's cytotoxicity, elucidate its mechanism of action, and validate its efficacy in a preclinical model. The successful completion of these studies would provide a strong foundation for further development and potential clinical translation.

References

  • Repurposing antifungal drugs for cancer therapy - PMC - NIH.
  • Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - MDPI. MDPI. [Link]

  • Repurposing WHO Essential Antifungals for Cancer Treatment - HRB Open Research. HRB Open Research. [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. National Center for Biotechnology Information. [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrido[4,3-e][2][5][11]triazino[3,2-c][2][5][11]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC. National Center for Biotechnology Information. [Link]

  • Cancer cell lines evolve in ways that affect how they respond to drugs - Broad Institute. Broad Institute. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. MDPI. [Link]

  • Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. Royal Society of Chemistry. [Link]

  • Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC. National Center for Biotechnology Information. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines - ResearchGate. ResearchGate. [Link]

  • Small molecule schweinfurthins selectively inhibit cancer cell proliferation and mTOR/AKT signaling by interfering with trans-Golgi-network trafficking - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. MDPI. [Link]

  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - MDPI. MDPI. [Link]

  • Cytotoxic activity (expressed as 50% inhibitory concentration) on the... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Synthesis and biological evaluation of simplified analogs of lophocladine B as potential antitumor agents | Request PDF - ResearchGate. ResearchGate. [Link]

  • Pomegranate juice anthocyanidins induce cell death in human cancer cells by mobilizing intracellular copper ions and producing reactive oxygen species - PMC. National Center for Biotechnology Information. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - MDPI. MDPI. [Link]

  • Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - Frontiers. Frontiers. [Link]

  • Mechanism of Action and Therapeutic Implications of Nrf2/HO-1 in Inflammatory Bowel Disease - MDPI. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2H-[2][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Royal Society of Chemistry. [Link]

  • The Effect of Oxygen and Micronutrient Composition of Cell Growth Media on Cancer Cell Bioenergetics and Mitochondrial Networks - MDPI. MDPI. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening Protocol for Novel Oxifungin Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The escalating incidence of invasive fungal infections, compounded by the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the discovery of novel antifungal pharmacophores. Oxifungin (1,2-dihydro-3-(phenoxymethyl)pyrido[3,4-e]-1,2,4-triazine) is a historically recognized antifungal agent[1][2]. While the parent compound's clinical deployment has been limited, its unique pyrido-triazine scaffold offers an underexplored chemical space for developing next-generation derivatives capable of bypassing standard efflux pump-mediated resistance[3][4].

This application note details a robust, self-validating High-Throughput Screening (HTS) methodology designed to evaluate libraries of novel Oxifungin derivatives. To achieve maximum scalability and sensitivity, we have adapted the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution guidelines into an optimized 384-well format[5].

Why Resazurin? Traditional optical density (OD) assays are fundamentally limited in HTS; they only reliably detect compounds that completely inhibit conidial germination or induce catastrophic cell lysis, and they are highly susceptible to artifacts from compound precipitation[6]. By replacing OD readouts with a resazurin-based metabolic assay, we leverage a redox indicator that is reduced by the NADH of living fungal cells from a non-fluorescent blue state to a highly fluorescent pink resorufin[7][8]. This allows for the highly sensitive detection of both fungistatic and fungicidal Oxifungin derivatives at concentrations far lower than traditional growth assays[6][9].

Mechanistic Workflow & Signal Logic

The screening logic relies on the disruption of fungal metabolic integrity. When an active Oxifungin derivative compromises the fungal cell (e.g., via membrane disruption or target-specific inhibition), intracellular ATP and NADH levels plummet. Consequently, the reduction of resazurin is blocked, resulting in a low fluorescence signal (a "Hit").

MoA_Pathway Compound Novel Oxifungin Derivative Target Fungal Cell Membrane Integrity Disruption Compound->Target Binds/Inhibits Metabolism Metabolic Arrest (Decreased ATP/NADH) Target->Metabolism Induces Resazurin Resazurin (Blue) Non-fluorescent Metabolism->Resazurin Prevents Reduction Resorufin Resorufin (Pink) Highly Fluorescent Resazurin->Resorufin Blocked Readout Low Fluorescence Signal (Indicates Hit) Resorufin->Readout

Figure 1: Postulated mechanism of Oxifungin derivatives and resazurin signal logic.

Materials and Reagents

  • Fungal Strain: Candida albicans (e.g., ATCC 90028) or Aspergillus fumigatus (e.g., ATCC 204305).

  • Assay Medium: RPMI-1640 medium (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 with 0.165 M MOPS. Causality Note: MOPS buffering is critical as fungal metabolism rapidly acidifies unbuffered media, which can spontaneously alter the fluorescence profile of resazurin and degrade the test compounds.

  • Viability Dye: Resazurin sodium salt (0.02% w/v stock in sterile distilled water, protected from light)[7].

  • Compound Library: Oxifungin derivatives arrayed in 100% DMSO.

  • Control Compounds: Amphotericin B or Caspofungin (Positive controls for complete growth inhibition); 100% DMSO (Vehicle/Negative control).

  • Consumables: 384-well, sterile, black, clear-bottom microplates (tissue-culture treated to prevent fungal clumping).

Step-by-Step 384-Well HTS Protocol

This protocol is engineered as a self-validating system. Every plate must contain its own internal positive and negative controls to account for micro-environmental variations (e.g., incubator humidity, edge effects).

Phase 1: Compound Dispensing (Acoustic Liquid Handling)
  • Preparation: Thaw the Oxifungin derivative library plates (in DMSO) to room temperature.

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of each test compound into the assay wells of the 384-well black/clear-bottom plate.

  • Control Wells: Dispense 50 nL of Amphotericin B (final assay concentration 2 μg/mL) into column 23 (Positive Control). Dispense 50 nL of pure DMSO into column 24 (Negative Control).

    • Causality Note: Acoustic dispensing is utilized to maintain a final DMSO concentration of ≤0.1% in the 50 μL assay volume. Fungi are highly sensitive to DMSO toxicity; exceeding 1% will artificially suppress growth and yield false positives.

Phase 2: Inoculum Standardization and Addition
  • Culture: Grow C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspension: Suspend 5 distinct colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (equivalent to 1×106 to 5×106 CFU/mL).

  • Dilution: Dilute the suspension 1:1000 in MOPS-buffered RPMI-1640 medium to achieve a final working inoculum of ≈1×103 to 5×103 CFU/mL[5].

  • Inoculation: Using an automated bulk reagent dispenser, rapidly add 50 μL of the working inoculum to all wells of the 384-well plate.

  • Primary Incubation: Seal the plates with breathable membranes and incubate at 35°C for 24 hours.

Phase 3: Resazurin Addition and Readout
  • Dye Addition: After 24 hours, add 5 μL of the 0.02% resazurin stock solution to all wells (final concentration ≈0.002% )[7][9].

  • Secondary Incubation: Incubate the plates in the dark at 35°C for an additional 3 to 4 hours to allow living cells to reduce the dye.

  • Data Acquisition: Remove the breathable seals and read the plates using a fluorescence microplate reader (Excitation: 560 nm / Emission: 590 nm).

HTS_Workflow Start Oxifungin Derivative Library (384-well) Dispense Acoustic Liquid Dispensing (50 nL) Start->Dispense Inoculum C. albicans Inoculum (OD600 = 0.001) Dispense->Inoculum Incubate1 Primary Incubation (35°C, 24h) Inoculum->Incubate1 Resazurin Resazurin Addition (0.002% w/v) Incubate1->Resazurin Incubate2 Secondary Incubation (35°C, 3-4h) Resazurin->Incubate2 Readout Fluorescence Readout (Ex: 560nm / Em: 590nm) Incubate2->Readout Analysis Data Analysis & Hit Identification (Z' > 0.5) Readout->Analysis

Figure 2: HTS workflow for Oxifungin derivatives using Resazurin viability readout.

Data Analysis & Assay Quality Control

For the assay to be considered valid, the statistical robustness of the separation between positive and negative controls must be confirmed per plate using the Z'-factor calculation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation and μ is the mean of the positive ( p ) and negative ( n ) controls. A compound is classified as a "Hit" if it reduces the fluorescence signal by >50% relative to the vehicle control mean.

Quantitative Data Presentation

Table 1: High-Throughput Assay Validation Metrics and Acceptance Criteria

MetricTarget ValueBiological / Technical SignificanceTroubleshooting Action
Z'-Factor ≥0.5 Confirms excellent separation between active hits and inactive compounds.If <0.5 , check acoustic dispenser calibration or fungal inoculum viability.
Signal-to-Background (S/B) ≥10 Ensures the dynamic range of resazurin reduction is wide enough to detect partial inhibitors.If <10 , extend the secondary incubation time by 1-2 hours.
Control CV% ≤10% Indicates low well-to-well variability and absence of significant edge effects.If >10% , ensure plates are incubated in a high-humidity chamber.
Hit Rate 0.5%−2.0% Expected hit rate for a targeted derivative library[9].If >5% , suspect pan-assay interference (PAINS) or compound auto-fluorescence.

References

  • PubChem CID 168888 (Oxifungin Hydrochloride) . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Oxifungin CAS#64057-48-3 | FCMD . Food Contact Materials Regulations Database / ChemRadar. Available at:[Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans . Floyd et al. (2024). Scientific Reports / UQ eSpace. Available at:[Link]

  • A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus . mSphere - ASM Journals (2021). Available at:[Link]

  • A new approach to drug discovery: high-throughput screening of microbial natural extracts against Aspergillus fumigatus using resazurin . PubMed / NIH (2012). Available at: [Link]

Sources

Application Note: Advanced Formulation Strategies for Oxifungin Hydrochloride in Topical and Systemic Antifungal Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

is a synthetic, broad-spectrum antifungal agent utilized for the treatment of both localized and disseminated mycotic infections[1],[2]. As a highly water-soluble small molecule[3], its formulation presents distinct pharmacokinetic and biopharmaceutic challenges depending on the route of administration:

  • Topical Delivery: High aqueous solubility inherently limits passive diffusion across the lipophilic stratum corneum, requiring specialized vehicle engineering to enhance partitioning.

  • Systemic Delivery: Rapid gastric dissolution of highly soluble APIs leads to short biological half-lives and peak-to-trough plasma fluctuations. This necessitates advanced controlled-release mechanisms to achieve once-daily dosing compliance[4],[5].

This application note details two rigorously designed, self-validating protocols: a biphasic emulgel for enhanced topical permeation, and a dual-retard micro-matrix for sustained systemic administration.

Preformulation Data Profiling

Before initiating formulation workflows, establishing the physicochemical baseline of the Active Pharmaceutical Ingredient (API) is critical for predicting its behavior in complex matrices.

Table 1: Physicochemical Preformulation Profile of Oxifungin HCl

ParameterValueSource
Active Pharmaceutical Ingredient Oxifungin Hydrochloride[1]
IUPAC / Chemical Name 1,2-Dihydro-3-(phenoxymethyl)pyrido[3,4-E]as-triazine monohydrochloride[1]
Molecular Weight 276.72 g/mol [1]
Solubility Profile Highly soluble in water and organic solvents (e.g., ethanol)[3]
Therapeutic Category Broad-spectrum antifungal agent[2]

Topical Delivery: Biphasic Emulgel Formulation

Mechanistic Causality

Traditional hydrophobic ointments cause water-soluble APIs like Oxifungin HCl to precipitate, drastically reducing thermodynamic activity and skin flux. By formulating an emulgel, the API remains fully solubilized in the continuous aqueous gel phase, maintaining a high concentration gradient. Simultaneously, the dispersed lipid phase acts as a stratum corneum penetration enhancer, disrupting highly organized intercellular lipid bilayers to facilitate deep epidermal delivery.

G A Oxifungin Emulgel B Aqueous Phase (API Solubilized) A->B Hydration C Lipid Phase (Penetration Enhancer) A->C Emulsification D Stratum Corneum Partitioning B->D Concentration Gradient C->D Lipid Disruption E Fungal Target (Epidermis/Dermis) D->E Sustained Release

Fig 1: Biphasic mechanism of Oxifungin emulgel enhancing stratum corneum permeation.

Quantitative Composition

Table 2: Oxifungin Emulgel Composition (1.0% w/w)

PhaseComponentFunctionConcentration (% w/w)
Aqueous Oxifungin HClActive Pharmaceutical Ingredient1.0
Aqueous Purified WaterContinuous phase / Solvent84.5
Aqueous Carbopol 940Gelling agent / Rheology modifier1.0
Lipid Liquid ParaffinEmollient / Penetration enhancer10.0
Lipid Span 20Lipophilic surfactant (HLB 8.6)2.0
Neutralizer TriethanolaminepH adjuster / Gelation trigger1.5
Self-Validating Protocol: Emulgel Preparation

Step 1: Aqueous Phase Hydration

  • Action: Dissolve 1.0 g Oxifungin HCl completely in 50 mL of purified water. Disperse 1.0 g Carbopol 940 evenly into the solution. Allow to hydrate at room temperature for 24 hours.

  • Causality: Pre-dissolving the API ensures molecular dispersion before the polymer network forms, preventing localized precipitation and ensuring uniform dosing.

  • Validation Checkpoint: The dispersion must remain optically clear and highly fluid. Any turbidity indicates API-polymer cross-reactivity or incomplete solubilization, invalidating the batch.

Step 2: Lipid Phase Emulsification

  • Action: Heat Liquid Paraffin (10.0 g) and Span 20 (2.0 g) to 70°C. Concurrently heat the aqueous phase to 70°C. Add the lipid phase to the aqueous phase under high-shear homogenization (3000 rpm for 15 minutes).

  • Causality: Matching the phase temperatures prevents premature lipid crystallization, ensuring a sub-micron droplet size which is critical for physical stability and optimal skin penetration.

Step 3: Gelation via Neutralization

  • Action: Cool the emulsion to 40°C. Add Triethanolamine dropwise under continuous, low-shear stirring until the pH reaches 5.5 - 6.0.

  • Causality: Carbopol polymers are tightly coiled at low pH. Neutralization ionizes the carboxylic acid groups, causing electrostatic repulsion that uncoils the polymer backbone. This instantly forms a rigid gel matrix that traps the emulsion droplets, preventing phase separation.

  • Validation Checkpoint: Viscosity must spike exponentially precisely when the pH crosses 5.5. If the system remains fluid, the polymer hydration in Step 1 failed, preventing false negatives in downstream In Vitro Release Testing (IVRT).

Systemic Delivery: Controlled-Release Micro-Matrix

Mechanistic Causality

Highly water-soluble drugs like Oxifungin HCl require robust retardation to achieve a once-daily pharmacokinetic profile[4],[5]. We employ a dual-retard technique: the API is embedded in a hydrophilic swellable core (first retardant), which is subsequently coated with a water-insoluble, water-permeable polymeric membrane (second retardant)[5]. This architecture prevents dose-dumping and ensures near zero-order release kinetics.

G Step1 Oxifungin HCl + Hydrophilic Polymer Step2 Wet Granulation (Binder Addition) Step1->Step2 Step3 Micro-Matrix Core Formation Step2->Step3 Drying & Milling Step4 Polymeric Coating (Water-Insoluble) Step3->Step4 Fluid Bed Coating Step5 Controlled Release Particulates Step4->Step5 Curing

Fig 2: Workflow for manufacturing Oxifungin controlled-release micro-matrix particulates.

Quantitative Composition

Table 3: Micro-Matrix Composition (Systemic)

ComponentFunctionAmount per Dose (mg)
Oxifungin HClHighly soluble API100.0
HPMC K100MHydrophilic swellable core (1st Retardant)50.0
Microcrystalline CelluloseSpheronization aid / Diluent40.0
PVP K30 (5% aq)Wet granulation binderq.s.
EthylcelluloseWater-insoluble membrane (2nd Retardant)15.0 (8% weight gain)
PEG 400Membrane pore-former3.0
Self-Validating Protocol: Micro-Matrix Particulates

Step 1: Core Granulation (First Retardant)

  • Action: Dry blend Oxifungin HCl (100 mg/dose) with HPMC K100M (50 mg/dose) and Microcrystalline Cellulose (40 mg/dose). Wet granulate using a 5% PVP K30 aqueous binder solution.

  • Causality: HPMC K100M forms a highly viscous hydrogel layer upon contact with gastric fluids, slowing the initial diffusion of the highly soluble API.

Step 2: Extrusion & Spheronization

  • Action: Extrude the wet mass through a 1.0 mm screen. Spheronize at 1000 rpm for 5 minutes. Dry in a fluid bed dryer at 60°C until the Loss on Drying (LOD) is < 2%.

  • Validation Checkpoint: Sieve the dried cores. >85% of the yield must fall strictly between 0.8 mm and 1.2 mm. High variance in surface area will destroy the predictability of the subsequent coating step, leading to erratic release profiles.

Step 3: Polymeric Coating (Second Retardant)

  • Action: Coat the spherical cores in a Wurster fluid bed processor using an Ethylcellulose/PEG 400 solution (80:20 ratio in ethanol) until an 8% weight gain is achieved.

  • Causality: Ethylcellulose provides a rigid, water-insoluble barrier[5]. PEG 400 acts as a pore-former; it dissolves rapidly in the GI tract, leaving micro-channels through which the dissolved API slowly diffuses out of the HPMC matrix.

Step 4: Curing & Integrity Validation

  • Action: Cure the coated particulates in a tray oven at 60°C for 2 hours.

  • Causality: Curing provides the thermal energy required for the ethylcellulose polymer chains to overcome their glass transition temperature ( Tg​ ) and coalesce into a continuous, defect-free film.

  • Validation Checkpoint: Submerge a 100 mg sample of the final particulates in 0.1N HCl (simulated gastric fluid) for 2 hours using USP Apparatus II. API release must be <10%. A higher release indicates premature membrane rupture or incomplete coalescence during curing, failing the self-validation.

Sources

Application Note: Deconvoluting Occidiofungin Resistance Mechanisms via CRISPR-Cas9 Genomic Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fungal Genomics, Antimicrobial Resistance (AMR), and Novel Antifungal Therapeutics

Executive Summary & Mechanistic Context

The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris, necessitates the development of antifungals with novel mechanisms of action. Occidiofungin , a cyclic glycolipopeptide produced by Burkholderia contaminans MS14, represents a first-in-class therapeutic. Characterization of occidiofungin revealed the mechanism of action as binding to actin to disrupt higher-order actin-mediated functions leading to the induction of apoptosis in fungal cells[1].

Crucially, occidiofungin circumvents current antifungal resistant mechanisms by fungal species[1]. It maintains sub-micromolar efficacy against strains resistant to azoles and echinocandins because it does not induce osmotic stress via cell wall or membrane disruption[2]. However, to advance occidiofungin through clinical pipelines, drug development professionals must proactively map potential resistance pathways—such as compensatory actin remodeling or novel stress-response regulators.

This application note details a robust, self-validating CRISPR-Cas9 screening methodology to identify genetic nodes that confer resistance or hypersensitivity to occidiofungin.

Experimental Design & Causality

Fungi have complex cell walls and structures that can make the delivery of gene-editing tools challenging[3]. Traditional plasmid-based CRISPR systems often suffer from low transformation efficiencies and constitutive Cas9 toxicity in fungal models.

The Causality of Choice: To overcome these barriers, this workflow utilizes Ribonucleoprotein (RNP) complexes . Delivering pre-assembled Cas9 protein and sgRNA directly into fungal protoplasts ensures immediate, transient editing. This prevents off-target genomic integration and bypasses the need for species-specific promoter optimization. By applying both sub-MIC (Minimum Inhibitory Concentration) and 2x MIC occidiofungin selection pressures to the mutant library, researchers can simultaneously identify synthetically lethal genes (hypersensitivity) and true resistance drivers.

Workflow N1 1. sgRNA Library Design N2 2. RNP Complex Assembly N1->N2 N3 3. Fungal Transformation N2->N3 N4 4. Occidiofungin Selection N3->N4 N5 5. Next-Gen Sequencing N4->N5 N6 6. Target Validation N5->N6

Caption: CRISPR-Cas9 RNP workflow for identifying occidiofungin resistance and hypersensitivity genes.

Self-Validating Experimental Protocols

Protocol 1: CRISPR-Cas9 RNP Library Assembly and Fungal Transformation

This protocol utilizes Candida albicans as the model organism.

Step 1: RNP Complex Assembly

  • Resuspend the synthetic sgRNA library (targeting the C. albicans genome) in nuclease-free water to a concentration of 100 µM.

  • Incubate 120 pmol of sgRNA with 100 pmol of purified Cas9 nuclease (with NLS) in Cas9 reaction buffer at 37°C for 15 minutes to form the RNP complexes.

  • Causality: Pre-incubation ensures high-affinity binding of the guide RNA to Cas9, protecting the RNA from degradation upon cellular entry.

Step 2: Protoplast Preparation & Transformation

  • Grow C. albicans to the exponential phase (OD600 = 1.0). Wash and resuspend in a lithium acetate/dithiothreitol (LiAc/DTT) buffer to weaken the cell wall.

  • Add the RNP complexes to 10⁸ fungal cells along with a repair template (containing a barcode and selection marker) and 30% PEG 3350.

  • Heat shock the mixture at 44°C for 15 minutes, then recover in YPD medium for 4 hours.

Self-Validating System Checkpoint (The ADE2 Spike-In): To validate transformation efficiency before committing to library-scale sequencing, spike the library with an sgRNA targeting the ADE2 gene. Plate a small aliquot on non-selective media. Successful editing will yield red colonies. If the red colony count is <5% of the total, abort the library screen and optimize the PEG/heat-shock parameters. This internal control ensures the protocol is actively working before expensive downstream steps.

Protocol 2: Occidiofungin Susceptibility Screening & Target Deconvolution

Step 1: Drug Selection Pressure

  • Pool the transformed library and expand in standard YPD broth until mid-log phase.

  • Split the library into three parallel bioreactors:

    • Control: Vehicle only (DMSO).

    • Hypersensitivity Arm: 0.25 µg/mL Occidiofungin (Sub-MIC).

    • Resistance Arm: 2.0 µg/mL Occidiofungin (2x MIC).

  • Culture for 10 generations, maintaining logarithmic growth via serial passaging.

Self-Validating System Checkpoint (Kill-Curve Baseline): Run a parallel kill-curve using the unedited wild-type strain in the exact same batch of occidiofungin-laced media. The wild-type must exhibit standard MIC behavior (MICs against Candida species were between 0.5 and 2.0 μg/ml[4]). If the wild-type survives the 2x MIC arm, the drug batch has degraded, and the screen must be restarted.

Step 2: Target Deconvolution via NGS

  • Extract genomic DNA from all three arms using a mechanical bead-beating lysis method.

  • Amplify the integrated sgRNA barcode cassettes using multiplexed PCR.

  • Sequence amplicons via Illumina NovaSeq.

  • Causality: sgRNAs enriched in the Resistance Arm indicate genes whose knockout confers survival (potential drug targets or entry pathways). sgRNAs depleted in the Hypersensitivity Arm indicate genes essential for surviving actin-stress.

Mechanistic Pathway & Quantitative Benchmarks

Understanding how occidiofungin operates allows us to predict the quantitative shifts in MIC we expect to see in our CRISPR mutants. Because occidiofungin does not target the cell wall, mutants lacking Fks1p, an enzyme in the cell wall biosynthesis pathway, did not demonstrate increased resistance to occidiofungin[2].

Mechanism Ocf Occidiofungin Actin Actin Binding Ocf->Actin Disrupts Structures Apop Apoptosis & ROS Actin->Apop Induces Cell Death Resist1 Actin Remodeling Resist1->Actin Compensatory Mutation Resist2 Stress Response Resist2->Ocf Drug Clearance

Caption: Occidiofungin mechanism of action and hypothesized resistance/stress pathways.

Table 1: Expected Occidiofungin Susceptibility Profiles in Fungal Mutants

Summarizing quantitative data sets expectations for the CRISPR screen outputs. The table below compares known baseline MICs with predicted shifts based on specific genetic knockouts.

Fungal Strain / GenotypeTreatment ContextOccidiofungin MIC (µg/mL)Mechanistic Implication
Wild-Type C. albicans Standard Baseline0.5 - 2.0Baseline susceptibility[4].
Wild-Type C. auris MDR Clinical Isolate< 1.0High efficacy against multidrug-resistant strains[1].
fks1Δ Knockout Echinocandin-Resistant0.5 - 2.0Occidiofungin does not target beta-glucan synthesis[2].
act1 Point Mutant Hypothesized CRISPR Hit> 8.0 (Predicted)Altered actin binding site directly prevents drug docking.
hog1Δ Knockout Osmotic Stress Deficient< 0.25 (Predicted)Hypersensitivity due to impaired cellular stress response.

References

  • Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent National Institutes of Health (NIH) / PMC URL:[Link]

  • Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection bioRxiv URL:[Link]

  • Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species National Institutes of Health (NIH) / PMC URL:[Link]

  • CAS Insights Report: Fungal infections—New challenges in treatment Chemical Abstracts Service (CAS) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of Synthetic Oxifungin Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Oxifungin analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic yields. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of Oxifungin analogs, which are often complex cyclic peptides.

Q1: What are the most common reasons for low yield in the solid-phase peptide synthesis (SPPS) of my linear Oxifungin analog precursor?

Low yields in SPPS can often be attributed to incomplete deprotection of the N-terminus, inefficient coupling of amino acids, or peptide aggregation on the resin.[1] Analyzing the crude product by mass spectrometry can help identify truncated or deletion sequences, pointing to issues in the synthesis phase.[1][2]

Q2: I'm observing significant oligomerization (dimers, trimers) during the cyclization step. How can I minimize this?

Oligomerization is a common side reaction in cyclization, often favored at high concentrations.[3] Performing the cyclization under high-dilution conditions (typically 1-5 mM in solution-phase) can significantly reduce intermolecular reactions.[3] For on-resin cyclization, the principle of pseudo-dilution, achieved by anchoring peptides to the solid support, also helps to minimize oligomerization.[3]

Q3: My cyclic peptide is difficult to purify due to its high polarity. What purification strategies do you recommend?

For polar cyclic peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful purification method.[4][5] If standard C18 columns provide insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative, as it uses a polar stationary phase to retain polar compounds.[6] Developing an analytical HPLC or LC-MS method first can help in optimizing the gradient for preparative HPLC.[4]

Q4: How can I prevent epimerization during the coupling and cyclization steps?

Epimerization, a change in the stereochemistry of an amino acid, is a critical side reaction that can affect the bioactivity of the final analog.[7][8] It can be minimized by using additives like HOBt or HOAt, which suppress racemization.[9] The choice of coupling reagent is also crucial; for instance, phosphonium reagents like PyBOP are generally cleaner than uronium reagents such as HBTU, which can cause side reactions.[10] Conducting reactions at lower temperatures can also help suppress epimerization.[11]

II. Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you might encounter during the synthesis of Oxifungin analogs.

Low Yield of the Linear Peptide Precursor

A low yield of the linear peptide before cyclization is a common bottleneck. The following table outlines potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s) Key Considerations & Data
Incomplete Fmoc-Deprotection - Steric hindrance around the N-terminus. - Peptide aggregation on the resin, making sites inaccessible.[1]- Increase deprotection time or use a stronger base like DBU in the deprotection reagent.[9] - Incorporate chaotropic agents (e.g., Guanidinium chloride) to disrupt aggregation.[3]Real-time UV monitoring of Fmoc deprotection, if available on your synthesizer, can identify incomplete reactions.[1]
Inefficient Amino Acid Coupling - Sterically hindered amino acids. - Formation of secondary structures. - Low reactivity of the activated amino acid.- Use a more powerful coupling reagent like HATU or COMU, which generate more reactive esters.[10] - Perform a "double coupling" step for difficult residues.[12] - Increase the concentration of the amino acid and coupling reagent solution to 0.5 M.[12]The Kaiser test can be used to check for free primary amines, indicating an incomplete coupling.[1] A capping step with acetic anhydride after coupling can terminate unreacted chains.[13]
Peptide Aggregation - Hydrophobic sequences are prone to aggregation.[9] - Inter- and intra-chain hydrogen bonding.[1]- Switch to a solvent like N-methylpyrrole (NMP) or add DMSO.[9] - Synthesize on a low-substitution resin or a specialized resin like TentaGel.[9] - Introduce backbone-protecting groups like Hmb or Dmb to disrupt hydrogen bonding.[9]Aggregation can be suspected if the resin fails to swell properly.[9]
Challenges in the Cyclization Step

The formation of the cyclic peptide from the linear precursor is a critical step where yield can be significantly impacted.

Workflow for Troubleshooting Cyclization

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions LowYield Low Cyclization Yield LCMS LC-MS Analysis of Crude Product LowYield->LCMS Oligomers High Oligomer Content LCMS->Oligomers SideProducts Presence of Side Products LCMS->SideProducts UnreactedLinear High Amount of Unreacted Linear Peptide LCMS->UnreactedLinear Sol_Oligomers Use High Dilution (1-5 mM) On-Resin Cyclization Oligomers->Sol_Oligomers Sol_SideProducts Optimize Coupling Reagents (e.g., PyBOP) Control Temperature SideProducts->Sol_SideProducts Sol_Unreacted Increase Reaction Time Use More Efficient Coupling Reagent (e.g., HATU) UnreactedLinear->Sol_Unreacted

Caption: Troubleshooting workflow for low cyclization yield.

Formation of the Hydroxamic Acid Moiety

A key feature of some Oxifungin analogs is the hydroxamic acid group. Its formation can be challenging and may lead to side products.

Problem Potential Cause(s) Recommended Solution(s) Key Considerations & Data
Low yield of hydroxamic acid - Low reactivity of the carboxylic acid precursor. - Degradation of hydroxylamine.- Activate the carboxylic acid as an ester or acyl chloride before reacting with hydroxylamine.[14][15] - Use protected hydroxylamines (e.g., O-benzyl or silyl ethers) to improve yield and avoid side products.[14][15]The use of coupling reagents like EDCI can facilitate the reaction between the carboxylic acid and a protected hydroxylamine.[14] Deprotection can then be achieved, for example, by catalytic hydrogenation for O-benzyl groups.[14]
Formation of side products - Reaction of hydroxylamine with other functional groups.- Employ an orthogonal protection strategy to ensure only the desired carboxylic acid is reactive.[16][17]A tri-orthogonal strategy using acidic, basic, and neutral deprotection conditions can be highly effective for complex peptides.[18][19]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: On-Resin Peptide Cyclization

This protocol describes a general procedure for the cyclization of a peptide while it is still attached to the solid support.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin) using standard Fmoc-based SPPS. The amino acids that will form the cyclic bond must have side chains with protecting groups that can be selectively removed.[18]

  • Selective Deprotection: Once the linear sequence is complete, selectively deprotect the side chains of the amino acids that will participate in the cyclization. For example, an Alloc-protected amine can be deprotected using a palladium catalyst.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove the deprotection reagents.[3]

  • Cyclization:

    • Swell the resin in a suitable solvent like DMF.

    • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[3]

    • Allow the reaction to proceed at room temperature with agitation.

  • Monitoring: Monitor the completion of the cyclization by performing a test cleavage on a small amount of resin and analyzing the product by LC-MS.[1][2]

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.[3]

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[3]

Protocol 2: Synthesis of a Hydroxamic Acid from a Carboxylic Acid

This protocol outlines the conversion of a terminal carboxylic acid on a peptide to a hydroxamic acid.

  • Activation of Carboxylic Acid:

    • Dissolve the peptide containing the free carboxylic acid in a suitable solvent (e.g., DMF).

    • Add a coupling reagent (e.g., HBTU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to activate the carboxylic acid.

  • Reaction with Protected Hydroxylamine:

    • In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.5 equivalents) in DMF and neutralize with a base like DIPEA.

    • Add the neutralized hydroxylamine solution to the activated peptide solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the protected hydroxamic acid derivative by RP-HPLC.

  • Deprotection:

    • Dissolve the purified product in a suitable solvent (e.g., methanol).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.

    • Filter off the catalyst and concentrate the solution to obtain the final hydroxamic acid.

IV. Visualization of Key Processes

Orthogonal Protection Strategy for Cyclization

The following diagram illustrates the concept of an orthogonal protection strategy, which is crucial for selectively deprotecting specific functional groups for cyclization without affecting other protecting groups.[16][17]

G cluster_0 Selective Deprotection for Cyclization cluster_1 Final Cleavage FullPeptide Fully Protected Linear Peptide on Resin (N-term Fmoc, Side Chains P1, P2, P3) Deprotect_P2 Remove P2 (e.g., Alloc with Pd(0)) FullPeptide->Deprotect_P2 Cyclization On-Resin Cyclization Deprotect_P2->Cyclization Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA) Cyclization->Cleavage FinalProduct Final Cyclic Peptide Cleavage->FinalProduct

Caption: Orthogonal protection and cyclization workflow.

V. References

  • Lundquist, J. T., & Pelletier, J. C. (2002). A New Tri-Orthogonal Strategy for Peptide Cyclization. Organic Letters, 4(19), 3219–3221. [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters, 4(19), 3219–3221. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Basu, A., & Jolliffe, K. A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22155–22178. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(7), 2827–2836. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Procter, D. J., & Gammack, J. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(18), 7229–7233. [Link]

  • Basu, A., & Jolliffe, K. A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22155–22178. [Link]

  • Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Singh, R. P., & Kumar, R. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(1), 41-62. [Link]

  • Martinelli, M., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540–3543. [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

  • Geng, R., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Microbiology, 13, 1056453. [Link]

  • ResearchGate. (2013, March 27). How to purify polar cyclic peptides? Retrieved from [Link]

  • Mathre, D. E. (1970). Mode of action of oxathiin systemic fungicides. I. Effect of carboxin and oxycarboxin on the general metabolism of several basidiomycetes. Phytopathology, 60(4), 671-676. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hashem, A., & Smith, L. (2022). Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent. Journal of Fungi, 8(9), 889. [Link]

  • Al-Salami, H., & Butt, G. (2024). Advances in Therapeutic Peptides Separation and Purification. Molecules, 29(15), 3501. [Link]

  • Geng, R., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Microbiology, 13, 1056453. [Link]

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • De La Torre, X., et al. (2019). Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports, 9(1), 1-10. [Link]

  • Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis. Academic Press.

  • Healy, A. R., et al. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Molecules, 30(21), 4879. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28. [Link]

  • Gagarinov, I. A., et al. (2024). Large-Scale Chemoenzymatic Synthesis of a Glycophorin A Tetrasaccharide Motif and Its Analogues. Chemistry – A European Journal, 30(1), e202302919. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of a cyclopentannulated kalafungin analogue. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Worek, F., et al. (2016). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 90(10), 2275–2292. [Link]

  • Khan, F., & Iqbal, N. (2016). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical & Pharmaceutical Research, 2(4), 00029.

  • Fürstner, A., et al. (2010). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. Chemistry – A European Journal, 16(8), 2444–2453. [Link]

Sources

Occidiofungin Technical Support Center: Solution Stability & Formulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Occidiofungin Technical Support Center. Occidiofungin is a potent, broad-spectrum cyclic glyco-lipopeptide produced by Burkholderia contaminans that exhibits unique fungicidal activity by binding to actin and triggering apoptosis[1][2]. While its unique structure provides exceptional chemical resilience, its amphiphilic nature presents specific physical stability and solubility challenges in aqueous environments.

This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, ensure self-validating experimental designs, and maximize the stability of Occidiofungin in solution.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Occidiofungin stock solution appears cloudy or precipitates in standard buffers. Is the compound degrading?

A1: No, this is a physical stability issue, not chemical degradation. Occidiofungin possesses a highly hydrophobic C18 fatty amino acid tail combined with a cyclic peptide core[3][4]. In standard aqueous buffers (like PBS or pure water), the compound's solubility is exceedingly low, driving the molecules to self-assemble into micellar structures or macroscopic aggregates to shield their hydrophobic domains[4][5].

  • The Fix: To maintain a physically stable, monomeric or finely dispersed micellar solution, you must use a solubilizing excipient. We highly recommend formulating Occidiofungin in 1.5% hydroxypropyl-beta-cyclodextrin (HP-β-CD) [5]. The cyclodextrin cavity encapsulates the hydrophobic lipid tail, providing steric stabilization and preventing precipitation without altering the drug's biological efficacy[6].

Q2: Can I heat-sterilize Occidiofungin solutions or use them in extreme pH environments?

A2: Yes, Occidiofungin exhibits extraordinary thermodynamic and pH stability. Unlike linear peptides that rapidly hydrolyze under stress, Occidiofungin's cyclic backbone restricts the conformational flexibility required for hydrolysis. Experimental data confirms that Occidiofungin retains 100% of its in vitro antifungal potency (MIC = 1 μg/mL against Candida albicans) even after exposure to 100°C for 30 minutes [7][8]. Furthermore, it remains completely stable and active when incubated in extreme acidic or basic conditions ranging from pH 2 to pH 9 for 2 hours [7].

Q3: Will Occidiofungin remain stable in serum-based assays or in vivo models where proteases are abundant?

A3: Yes, it is highly resistant to enzymatic degradation. The structural integrity of Occidiofungin is protected by two evolutionary features: its cyclic nature (which eliminates free N- and C-termini, blocking exopeptidases) and the presence of non-proteinogenic amino acids, such as 2,4-diaminobutyric acid (DABA) and a novel C18 fatty amino acid[3][9]. These modifications create severe steric hindrance, preventing endoproteases from recognizing cleavage sites. Assays demonstrate that Occidiofungin maintains full bioactivity after 120 minutes of direct exposure to aggressive gastric proteases, including trypsin, chymotrypsin, and pepsin [7][8].

Q4: What is the optimal solvent system for high-concentration structural studies (e.g., NMR)?

A4: A co-solvent system is required for high concentrations. For applications requiring millimolar concentrations (such as 2D NMR spectroscopy), HP-β-CD may introduce unwanted background signals. In these cases, Occidiofungin should be dissolved in a 50% acetonitrile / 50% water mixture. This specific co-solvent system disrupts hydrophobic aggregation and successfully stabilizes the peptide at concentrations up to 5 mM without degradation[10].

Part 2: Quantitative Stability Profile

To facilitate rapid experimental planning, the chemical and physical stability metrics of Occidiofungin are summarized below.

Table 1: Occidiofungin Stability and Formulation Metrics

ParameterTested ConditionOutcome / Stability LimitMechanistic Causality
Thermal Stress 50°C, 60°C, 70°C, 100°C (30 min)Fully stable; MIC unchanged[7]Cyclic backbone restricts thermal denaturation and hydrolysis.
pH Extremes pH 2.0 to 9.0 (2 hours)Fully stable; MIC unchanged[7]Lack of highly labile ester/amide bonds in the primary ring structure.
Protease Exposure Trypsin, Chymotrypsin, Pepsin (120 min)Fully stable; 100% bioactivity[7][8]Non-proteinogenic amino acids and cyclic structure block protease active sites.
Aqueous Solubility PBS or Water (pH 7.4)Poor; forms aggregates/micelles[4][5]Hydrophobic C18 lipid tail drives rapid self-assembly.
Optimized Solvent 1.5% HP-β-CD in PBSHighly stable, clear solution[5]Cyclodextrin provides host-guest complexation of the lipid tail.

Part 3: Experimental Methodologies

To ensure self-validating and reproducible results, follow these standardized protocols for handling and testing Occidiofungin.

Protocol 1: Preparation of Stable Occidiofungin Stock Solutions (In Vivo & In Vitro)

Objective: To formulate a physically stable solution that prevents micellar precipitation using HP-β-CD.

  • Reagent Preparation: Prepare a 1.5% (w/v) solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile Phosphate Buffered Saline (PBS, pH 7.4). Filter sterilize through a 0.22 μm membrane.

  • Lyophilized Reconstitution: Weigh the purified, lyophilized Occidiofungin powder. Add the 1.5% HP-β-CD/PBS vehicle directly to the powder to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Solubilization: Vortex the mixture vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes to ensure complete disruption of any pre-formed aggregates.

  • Verification: Perform a spectrometric inspection at OD600. The absorbance should be negligible (matching the vehicle blank), confirming the drug has fully entered the solution without macroscopic precipitation[5][11].

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles to maintain physical homogeneity.

Protocol 2: Validation of Chemical Stability via Protease Challenge

Objective: To validate the stability of your specific Occidiofungin batch against enzymatic degradation prior to in vivo studies.

  • Enzyme Preparation: Prepare 1 mg/mL stock solutions of Trypsin, Chymotrypsin, and Pepsin in their respective optimal buffers (e.g., 1 mM HCl for Pepsin, pH 7.5 Tris-HCl for Trypsin)[12].

  • Incubation: Mix Occidiofungin (final concentration 8 μg/mL) with each protease in separate reaction tubes.

  • Time-Course Sampling: Incubate the mixtures at 37°C. Extract 100 μL aliquots at 0, 30, 60, and 120 minutes[8].

  • Enzyme Inactivation: Immediately heat-inactivate the extracted aliquots at 95°C for 5 minutes (Occidiofungin will survive this step due to its thermal stability[7]).

  • Bioactivity Readout: Perform a standard CLSI microdilution broth susceptibility test using Candida albicans (ATCC 66027). A stable batch will show no deviation from the baseline MIC (typically 0.5 - 1 μg/mL) across all time points[7].

Part 4: Formulation & Stability Workflow Visualization

The following diagram illustrates the logical pathways dictating Occidiofungin's stability in solution, highlighting the critical role of excipient selection.

Occidiofungin_Workflow Start Lyophilized Occidiofungin Solvent Add 1.5% HP-β-CD in PBS (pH 7.4) Start->Solvent Recommended (Bio) NMR_Solvent Add 50% Acetonitrile 50% Water Start->NMR_Solvent Recommended (Chem) Aqueous Standard Aqueous Buffer (No Excipient) Start->Aqueous Avoid Micelle Steric Stabilization & Host-Guest Complexation Solvent->Micelle CoSolvent Hydrophobic Tail Solvation NMR_Solvent->CoSolvent Precipitate Aggregation & Precipitation Aqueous->Precipitate Hydrophobic interactions Stable_Bio Stable Solution (Bioassays / In Vivo) Micelle->Stable_Bio Stable_NMR Stable Solution (NMR / Structural) CoSolvent->Stable_NMR Failed Failed Formulation (Loss of Titre) Precipitate->Failed

Fig 1. Occidiofungin formulation workflow demonstrating pathways to physical stability.

Part 5: References

  • Title: Occidiofungin, a Unique Antifungal Glycopeptide Produced by a Strain of Burkholderia contaminans | Biochemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species - PMC Source: nih.gov URL: [Link]

  • Title: Chemical structure of occidiofungin. (A) Variants with their... - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Toxicological Evaluation of Occidiofungin against Mice and Human Cancer Cell Lines Source: scirp.org URL: [Link]

  • Title: Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection | bioRxiv Source: biorxiv.org URL: [Link]

  • Title: Intravaginal Gel for Sustained Delivery of Occidiofungin and Long-Lasting Antifungal Effects Source: mdpi.com URL: [Link]

  • Title: Drug discovery through the isolation of natural products from Burkholderia - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - MDPI Source: mdpi.com URL: [Link]

Sources

Occidiofungin Derivatives: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Developed by: Senior Application Scientist Team Target Audience: Formulation Scientists, Mycologists, and Preclinical Drug Developers

Welcome to the Technical Support Center for Occidiofungin research. Occidiofungin is a potent, first-in-class cyclic glycolipopeptide produced by Burkholderia contaminans MS14. While its unique mechanism of action offers massive potential against multidrug-resistant fungal pathogens, its complex amphiphilic structure presents significant solubility challenges during experimental design. This guide provides field-proven, self-validating methodologies to overcome these physicochemical hurdles.

I. Mechanistic Foundations of Occidiofungin Insolubility

Q: Why do occidiofungin and its semisynthetic derivatives precipitate so easily in standard aqueous buffers? A: The solubility issues stem directly from the molecule's structural biology. Occidiofungin is composed of eight amino acids, including a novel beta-amino acid (NAA2) that features a highly hydrophobic C18 fatty acid chain[1]. In purely aqueous environments, these lipid tails rapidly aggregate to minimize thermodynamic instability, forming insoluble micelles and precipitates.

Furthermore,2[2]. When working with semisynthetic derivatives where the diol has been oxidatively cleaved, or with xylose-free mutants (such as the ocfC mutant MS14KC1), the loss of this hydrophilic sugar moiety drastically reduces solubility, necessitating advanced formulation strategies[2].

Despite these challenges, preserving the integrity of the NAA2 aliphatic chain and its diol group is critical, as1[1]. Once bound,3[3].

MOAPathway OCF Occidiofungin (Amphiphilic) Membrane Fungal Cell Membrane (Diol-mediated Entry) OCF->Membrane NAA2 Fatty Acid Chain Actin F-Actin Binding (Kd ~ 1,050 nM) Membrane->Actin Intracellular Target Disruption Disruption of Higher-Order Actin Functions Actin->Disruption High Saturation Binding Apoptosis Induction of Apoptosis (Cell Death) Disruption->Apoptosis Loss of Endocytosis

Mechanism of action of occidiofungin highlighting membrane entry and actin binding.

II. Formulation Strategies & Troubleshooting FAQs

Q: How do I prepare high-concentration stocks for NMR without triggering precipitation? A: Occidiofungin is fundamentally insoluble in standard aqueous solutions at the millimolar concentrations required for Nuclear Magnetic Resonance (NMR) spectroscopy. To resolve this, 4[4]. The organic solvent disrupts the hydrophobic interactions of the C18 tail, preventing micelle formation while preserving the cyclic peptide's native conformation for accurate TOCSY and NOESY assignments.

Q: What is the optimal vehicle for systemic (Intravenous) dosing in murine pharmacokinetic studies? A: Unformulated occidiofungin exhibits poor absorption and will precipitate in the bloodstream. To achieve systemic circulation, you must encapsulate the hydrophobic tail.5[5]. For advanced pharmacokinetic profiling,5[5].

Q: How should I formulate occidiofungin for topical or intravaginal efficacy models? A: For localized, sustained delivery (e.g., treating recurrent vulvovaginal candidiasis),6[6]. This specific matrix controls the diffusion rate, extending the tissue's exposure to inhibitory concentrations over a 24-hour period.

FormulationWorkflow Start Occidiofungin Derivative (Poor Aqueous Solubility) InVitro In Vitro Assays (e.g., NMR, MIC) Start->InVitro InVivo In Vivo Models (Systemic/Topical) Start->InVivo NMR 50% Acetonitrile / 50% Water (Structural Analysis) InVitro->NMR High Conc. (>1mM) MIC DMSO Stock -> Media (Max 1% DMSO final) InVitro->MIC Low Conc. (<100µM) IV Intravenous (IV) Systemic Delivery InVivo->IV Topical Intravaginal/Topical Local Delivery InVivo->Topical Liposome DOPC:DPPG Liposomes (Enhanced Half-life) IV->Liposome Preferred for PK HPBCD 1.5% HP-β-CD in PBS (Inclusion Complex) IV->HPBCD Standard Vehicle Gel Hydroxyethyl Cellulose + HP-β-CD Gel Topical->Gel

Workflow for selecting occidiofungin solubilization strategies.

III. Quantitative Formulation Data

The following table summarizes the validated formulation matrices and their corresponding experimental outcomes to guide your study design:

Formulation TypeTarget ApplicationSolubilizing Agent / MatrixKey Experimental Outcome
Aqueous / Organic NMR Spectroscopy50% Acetonitrile / 50% WaterEnables >5 mM solubility without precipitation; required for TOCSY/NOESY structural analysis[4].
Inclusion Complex IV / Systemic Dosing1.5% HP-β-CD in PBSShields the C18 tail; serves as the baseline vehicle for systemic PK models[5].
Liposomal IV / Systemic DosingDOPC:DPPG LipidsSignificantly increases peak plasma concentration and extends terminal half-life[5].
Hydrogel Intravaginal / TopicalHydroxyethyl Cellulose + HP-β-CDSustains therapeutic release and limits rapid diffusion over 24 hours for RVVC models[6].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to biological assays if the validation steps fail.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes for IV Dosing

Causality: The hydrophobic cavity of the cyclodextrin encapsulates the nonpolar aliphatic chain of occidiofungin, shielding it from the aqueous environment and preventing aggregation.

  • Preparation: Weigh Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile Phosphate-Buffered Saline (PBS) to achieve a final concentration of 1.5% (w/v).

  • Addition: Add the lyophilized occidiofungin derivative to the solution to reach your target dosing concentration (e.g., equivalent to a 2.5 mg/kg murine dose).

  • Complexation: Sonicate the mixture in a water bath at room temperature for 15–20 minutes. The ultrasonic energy drives the C18 fatty acid chain into the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube. The complete absence of a visible pellet validates that the inclusion complex has fully formed and the drug is entirely in solution. If a pellet is observed, increase sonication time or verify the HP-β-CD concentration.

Protocol 2: Formulation of DOPC:DPPG Liposomal Occidiofungin

Causality: Liposomes mimic cellular membranes, allowing the amphiphilic occidiofungin to safely embed within the lipid bilayer, protecting it from rapid clearance in the bloodstream.

  • Lipid Film Formation: Dissolve DOPC, DPPG, and occidiofungin in a chloroform/methanol mixture within a round-bottom flask.

  • Evaporation: Evaporate the organic solvent under a gentle, continuous stream of nitrogen gas, followed by vacuum desiccation for 2 hours to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with sterile PBS at 45°C. Vortex vigorously for 5 minutes to form multilamellar vesicles.

  • Extrusion: Extrude the turbid suspension through a 100 nm polycarbonate membrane 10 to 15 times using a mini-extruder block to create unilamellar vesicles.

  • Self-Validation Step: Analyze an aliquot of the extruded liposomes using Dynamic Light Scattering (DLS). A polydispersity index (PDI) of < 0.2 and an average particle diameter of ~100 nm confirms a uniform, stable liposomal formulation suitable for IV administration.

V. References

  • Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent MDPI[Link][3]

  • Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin Frontiers[Link][1]

  • The Burkholderia contaminans MS14 ocfC Gene Encodes a Xylosyltransferase for Production of the Antifungal Occidiofungin Applied and Environmental Microbiology - ASM Journals [Link][2]

  • Intravaginal Gel for Sustained Delivery of Occidiofungin and Long-Lasting Antifungal Effects MDPI[Link][6]

  • Formulation, Pharmacological Evaluation, and Efficacy Studies of Occidiofungin, a Novel Antifungal PMC / NIH[Link][5]

  • Occidiofungin, a Unique Antifungal Glycopeptide Produced by a Strain of Burkholderia contaminans Biochemistry - ACS Publications[Link][4]

Sources

Refining the purification process of Oxifungin to remove impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Oxifungin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on overcoming common challenges in obtaining high-purity Oxifungin. Here, we move beyond simple protocols to explain the underlying principles and rationale behind each step, empowering you to troubleshoot and optimize your purification workflows effectively.

Understanding Oxifungin and Its Impurities

Oxifungin is an antifungal agent with the chemical name 3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1][2][]triazine.[1][2] Its molecular formula is C13H12N4O, and it has a molecular weight of approximately 240.26 g/mol .[1][2] It is also available as Oxifungin hydrochloride.[4] A thorough understanding of its chemical properties is the foundation of a successful purification strategy.

Potential Sources of Impurities

Impurities in a final drug product can originate from various stages of the manufacturing process.[5] For Oxifungin, potential impurities can be broadly categorized as:

  • Organic Impurities: These are the most common and can include starting materials, by-products of the synthesis, intermediates, and degradation products.[5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals from reactors, and filter aids.[5]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that remain in the final product.[5]

A critical first step in refining any purification process is to identify the nature of the impurities you are dealing with. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are indispensable for this purpose.[][6][7]

Core Purification Strategies: A Two-Pronged Approach

A robust purification strategy for Oxifungin will typically involve a combination of chromatography and crystallization techniques. The choice and sequence of these methods will depend on the specific impurity profile of your crude material.

Chromatographic Purification

Chromatography is a powerful technique for separating complex mixtures.[7] For Oxifungin, two primary methods are highly effective:

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for purity analysis and purification of pharmaceuticals due to its precision and versatility.[7] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the characteristics of Oxifungin.

  • Column Chromatography: A fundamental and scalable technique for initial purification. Silica gel is a common stationary phase for the separation of organic compounds.[8]

Crystallization

Crystallization is a crucial final step to achieve high purity and obtain a stable, crystalline solid. The principle lies in the differential solubility of the target compound and its impurities in a given solvent system.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification of Oxifungin.

Issue 1: Poor Separation in HPLC

Q: My HPLC chromatogram shows broad peaks and poor resolution between Oxifungin and a major impurity. What should I do?

A: This is a common challenge that can be addressed by systematically optimizing your HPLC method. Here’s a logical workflow to follow:

Workflow for HPLC Method Optimization

HPLC_Troubleshooting Start Poor HPLC Separation Modify_Mobile_Phase Adjust Mobile Phase Composition Start->Modify_Mobile_Phase Initial Step Change_Column Change Stationary Phase Modify_Mobile_Phase->Change_Column If no improvement Optimize_Gradient Optimize Gradient Profile Modify_Mobile_Phase->Optimize_Gradient If minor improvement Change_Column->Modify_Mobile_Phase Re-optimize Check_pH Adjust Mobile Phase pH Optimize_Gradient->Check_pH Fine-tuning Result Improved Resolution Check_pH->Result

Sources

Occidiofungin Conformational Variant Differentiation: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Core Support Center for the isolation, differentiation, and structural elucidation of occidiofungin variants. Occidiofungin is a potent, non-ribosomally synthesized cyclic glycolipopeptide produced by Burkholderia contaminans MS14[1]. Because its biosynthetic gene cluster utilizes two distinct cyclase thioesterases (OcfD and OcfN) and exhibits promiscuity in amino acid selection, the resulting product is a complex mixture of structural and conformational variants[1][2].

This guide provides drug development professionals and analytical chemists with field-validated troubleshooting protocols, causality-driven methodologies, and FAQs to successfully differentiate these variants using High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2][3].

Core Analytical Workflow

Workflow A B. contaminans Cultivation B Cell-Free Extraction A->B C Preparative HPLC (Isocratic/Gradient) B->C D UHPLC Separation C->D E HR-MS (Mass Profiling) D->E Mass Shifts F 2D NMR (TOCSY/NOESY) D->F Spin Systems

Figure 1: Standard workflow for the isolation and structural differentiation of occidiofungin variants.

Module A: Chromatographic Isolation (HPLC/UHPLC)

Occidiofungin variants often co-elute due to their high structural similarity (e.g., differing only by a single oxygen or chlorine atom, or a terminal carboxylic acid at position 7)[1][2].

Step-by-Step Methodology: Preparative to Analytical Scale-Down
  • Initial Extraction: Grow B. contaminans MS14 in modified minimal medium with asparagine as the sole carbon source to drive occidiofungin production[2]. Extract the cell-free supernatant.

  • Preparative HPLC: Inject the crude extract onto a preparative C18 column. Utilize a water/acetonitrile (ACN) gradient containing 0.1% to 0.2% formic acid[4].

  • Fraction Collection: Collect the broad peak eluting at approximately 40-60% ACN. This fraction contains the bulk occidiofungin class (variants A-J)[2][4].

  • UHPLC Refinement: To resolve closely related variants (e.g., ASP7 vs. ASN7 variants), inject the preparative fractions onto a UHPLC system using a shallower gradient (e.g., 0.5% ACN increase per minute)[2].

Support FAQ & Troubleshooting

Q: My Asn1 and BHN1 variants are not separating on reverse-phase HPLC. How can I resolve them? A: The Asn1 (Asparagine at position 1) and BHN1 ( β -hydroxyasparagine at position 1) variants of occidiofungin are notoriously difficult to separate by standard RP-HPLC and often co-elute in the purified wild-type fraction[1]. Causality: The addition of a single hydroxyl group on the massive 1200 Da cyclic peptide does not sufficiently alter the hydrophobic moment for C18 resolution. Solution: Do not rely on HPLC for this specific differentiation; instead, proceed to HR-MS to quantify the relative abundance of the 1200.39 Da (Asn1) and 1216.41 Da (BHN1) peaks, or use HSQC NMR integration of the HN protons[1].

Q: How do I isolate the novel OCF-E through OCF-J variants? A: These variants differ at the seventh residue, containing ASP7, GLN7, or GLU7 instead of ASN7[2]. Because the ASP7 variant contains the only terminal carboxylic acid in the peptide, it exhibits a distinct polarity shift at different pH levels[2]. Adjusting the mobile phase pH (carefully, to avoid peptide degradation) can selectively shift the retention time of the ASP7 variant relative to the ASN7 wild-type.

Module B: High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the primary self-validating tool for identifying which variants are present in your UHPLC fractions.

Quantitative Data Summary: Theoretical Masses of Key Variants
Variant ClassificationResidue 1Residue 4Residue 7Expected Mass [M+H]+ (Da)Causality of Mass Shift
Occidiofungin A Asn1BHY4ASN71200.39Base cyclic peptide[1].
Occidiofungin B BHN1BHY4ASN71216.41+16 Da (Addition of oxygen to Asn1)[1].
Occidiofungin C Asn1Cl-BHY4ASN71234.17+34 Da (Addition of chlorine to BHY4)[1].
Occidiofungin D BHN1Cl-BHY4ASN71250.41+50 Da (Oxygen + Chlorine additions)[1].
OCF-E to OCF-J VariableVariableASP7/GLN7/GLU7VariableSubstitution of ASN7 with acidic/amide residues[2].
Support FAQ & Troubleshooting

Q: I am seeing a characteristic "stair-step" isotopic pattern with an elevated M+3 peak. Is my sample contaminated? A: No, this is not contamination. This is the definitive signature of the chloro-BHY4 variants (Occidiofungin C and D). Causality: The natural abundance of the 37 Cl isotope (approx. 24%) relative to 35 Cl causes a distinct increase in the M+3 isotope peak in the mass spectrum. This confirms the halogenase activity in the ocf gene cluster.

Module C: Structural Elucidation via NMR Spectroscopy

Because HR-MS only provides compositional data, 2D NMR is the definitive method for confirming the complete covalent structure and differentiating conformational states[3].

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve the lyophilized UHPLC fraction in DMSO- d6​ , which serves as an internal standard (40.5 ppm for 13 C) and prevents the rapid exchange of amide protons seen in aqueous solvents[4].

  • TOCSY (Total Correlation Spectroscopy): Acquire TOCSY spectra to identify intra-residue spin systems (amide to alpha, and amide to side-chain correlations)[3]. This will group the protons belonging to each specific amino acid.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY spectra to establish inter-residue spatial proximities (through-space interactions < 5 Å). Validation: Use the NOEs between the amide proton of one residue and the alpha proton of the preceding residue to walk the peptide backbone and confirm the cyclic sequence[3][5].

  • HSQC (Heteronuclear Single Quantum Coherence): Use 1 H- 13 C HSQC to resolve overlapping proton signals by spreading them into the carbon dimension, crucial for identifying the novel C18 fatty amino acid (NAA2) and the attached xylose sugar[3].

Support FAQ & Troubleshooting

Q: My TOCSY fingerprint region shows more than the expected 8 spin systems for an octapeptide. Why? A: This is a hallmark of occidiofungin's conformational freedom. Even though it is a cyclic peptide, conformers exist in slow exchange on the NMR timescale[1]. Causality: The presence of two distinct cyclase thioesterases (OcfD and OcfN) during biosynthesis produces multiple stable conformational families (e.g., both Asn1 and BHN1 variants) that present distinct amide proton chemical shifts[1][6].

Q: How can I prove that the OcfN thioesterase is responsible for this conformational complexity? A: If you analyze an ocfN knockout mutant (e.g., MS14GG88), the TOCSY fingerprint region (NH correlations) becomes significantly less complex, and the relative abundance of the Asn1 variant drops drastically compared to the BHN1 variant[1].

Biosynthesis cluster_TE Cyclase Thioesterases (Conformational Expansion) NRPS Hybrid PKS-NRPS Synthesis (Linear Peptide) OcfD OcfD (C-terminal TE) NRPS->OcfD OcfN OcfN (Independent TE) NRPS->OcfN Conformer1 BHN1 Variant (Major Conformer) OcfD->Conformer1 OcfN->Conformer1 Conformer2 Asn1 Variant (Requires OcfN) OcfN->Conformer2

Figure 2: Role of OcfD and OcfN thioesterases in expanding the conformational repertoire of Occidiofungin.

References

  • Previously Uncharacterized Variants, OCF-E–OCF-J, of the Antifungal Occidiofungin Produced by Burkholderia contaminans MS14 Journal of Natural Products - ACS Publications URL:[Link]

  • The Presence of Two Cyclase Thioesterases Expands the Conformational Freedom of the Cyclic Peptide Occidiofungin PMC - National Institutes of Health URL:[Link]

  • Genetic and Biochemical Map for the Biosynthesis of Occidiofungin, an Antifungal Produced by Burkholderia contaminans Strain MS14 Applied and Environmental Microbiology - ASM Journals URL:[Link]

  • Occidiofungin, a Unique Antifungal Glycopeptide Produced by a strain of Burkholderia contaminans PMC - National Institutes of Health URL:[Link]

  • Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection bioRxiv URL:[Link]

  • NMR chemical shifts for aldehyde analog of occidiofungin ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to Cross-Resistance Studies of Novel Antifungal Agents: A Case Study with Oxifungin

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of novel antifungal compounds, using the hypothetical agent Oxifungin as a case study. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, data presentation standards, and visual representations of key processes and pathways. By understanding the cross-resistance profile of a new antifungal agent, researchers can gain valuable insights into its mechanism of action and predict its potential clinical utility against drug-resistant fungal pathogens.

The Critical Role of Cross-Resistance in Antifungal Drug Development

The emergence of antifungal drug resistance is a growing global health concern, limiting the effectiveness of current therapies.[1][2] The development of novel antifungal agents with new mechanisms of action is crucial to combat this threat. A key aspect of preclinical evaluation for any new antifungal is the assessment of cross-resistance with existing drug classes.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[3] For instance, a fungal strain that develops resistance to one azole antifungal may also exhibit resistance to other azoles due to a shared resistance mechanism, such as the overexpression of an efflux pump.[4][5][6] Conversely, collateral sensitivity (or negative cross-resistance) can occur, where resistance to one drug increases susceptibility to another.[3][7]

This guide will walk through the essential steps for a robust cross-resistance study, using our hypothetical novel antifungal, Oxifungin, as an example.

Experimental Design: A Step-by-Step Approach

A well-designed cross-resistance study is fundamental to generating reliable and interpretable data. This involves careful selection of fungal isolates and comparator drugs, followed by standardized susceptibility testing.

Selection of Fungal Isolates

The choice of fungal strains is critical. A comprehensive panel should include:

  • Wild-Type (WT) Strains: At least one well-characterized, susceptible reference strain for each fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Resistant Strains: A collection of clinical or laboratory-generated isolates with well-defined resistance mechanisms to the major classes of antifungal drugs. This should include strains with:

    • Azole Resistance: Mutations in the ERG11 gene (encoding the target enzyme lanosterol 14-α-demethylase) or overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1).[4][6][8]

    • Polyene Resistance: Alterations in the ergosterol biosynthesis pathway, leading to reduced ergosterol content in the cell membrane.[9][10]

    • Echinocandin Resistance: Mutations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase.[11][12]

Selection of Comparator Antifungal Agents

To assess the cross-resistance profile of Oxifungin, a panel of comparator antifungal agents with diverse mechanisms of action should be selected. Recommended agents include:

Antifungal AgentClassMechanism of Action
Oxifungin (Test Agent) Novel (Hypothetical) Inhibition of a novel fungal-specific target
FluconazoleTriazoleInhibition of lanosterol 14-α-demethylase, blocking ergosterol biosynthesis.[4][6]
Amphotericin BPolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[9][10]
CaspofunginEchinocandinInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[11][12]
Antifungal Susceptibility Testing (AST)

Standardized AST methods are essential for reproducible results. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[13][14][15][16][17][18][19][20]

  • Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of Oxifungin and comparator agents in a suitable solvent (e.g., DMSO).

  • Drug Dilution: Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should be sufficient to determine the Minimum Inhibitory Concentration (MIC) for both susceptible and resistant strains.

  • Inoculum Preparation: Culture fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: Inoculate the microtiter plates with the fungal suspension. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control well. For echinocandins against filamentous fungi, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is determined.[17]

Data Analysis and Interpretation

Data Presentation

Summarize the MIC data in a table for easy comparison.

Fungal StrainResistance MechanismFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)Oxifungin MIC (µg/mL)
C. albicans WTWild-Type10.50.25(Hypothetical Data)
C. albicans Azole-RERG11 mutation640.50.25(Hypothetical Data)
C. albicans Polyene-RERG3 mutation1160.25(Hypothetical Data)
C. albicans Echino-RFKS1 mutation10.58(Hypothetical Data)
A. fumigatus WTWild-Type210.125(Hypothetical Data)
A. fumigatus Azole-Rcyp51A mutation>12810.125(Hypothetical Data)
Interpreting the Results
  • No Cross-Resistance: If the MIC of Oxifungin remains low against strains that are resistant to other antifungal classes, this suggests that Oxifungin has a novel mechanism of action and is not affected by existing resistance mechanisms. This is a highly desirable outcome.

  • Positive Cross-Resistance: A significant increase in the Oxifungin MIC against a strain resistant to a specific antifungal class indicates positive cross-resistance. For example, if an azole-resistant strain with an overexpressed efflux pump also shows a high Oxifungin MIC, it may suggest that Oxifungin is a substrate for that pump.

  • Negative Cross-Resistance (Collateral Sensitivity): A decrease in the Oxifungin MIC against a resistant strain suggests collateral sensitivity. This is a favorable characteristic, as it implies that the development of resistance to one drug could render the fungus more susceptible to Oxifungin.

Visualizing Mechanisms of Antifungal Resistance

Understanding the molecular basis of resistance is key to interpreting cross-resistance data. The following diagrams illustrate the primary mechanisms of resistance to the major antifungal classes.

Antifungal_Resistance_Mechanisms cluster_azole Azole Resistance cluster_polyene Polyene Resistance cluster_echino Echinocandin Resistance azole_target Erg11p (Target) Mutation/Overexpression azole_efflux Efflux Pump (Cdr1/2, Mdr1) Overexpression azole_pathway Ergosterol Pathway Alteration polyene_target Reduced Ergosterol Content polyene_mask Ergosterol Masking echino_target Fks1p/Fks2p (Target) Mutation echino_stress Stress Response Activation (e.g., Hsp90)

Caption: Overview of resistance mechanisms for major antifungal classes.

Experimental_Workflow start Start: Select Fungal Strains (WT and Resistant) comparator Select Comparator Antifungals (Azole, Polyene, Echinocandin) start->comparator ast Perform Broth Microdilution AST (CLSI/EUCAST Guidelines) comparator->ast mic Determine MIC/MEC Values ast->mic analyze Analyze Data for Cross-Resistance and Collateral Sensitivity mic->analyze interpret Interpret Results & Hypothesize Mechanism of Action analyze->interpret end End: Report Findings interpret->end

Caption: Experimental workflow for antifungal cross-resistance studies.

Conclusion and Future Directions

Cross-resistance studies are an indispensable component of the preclinical evaluation of any novel antifungal agent. A favorable cross-resistance profile, particularly a lack of cross-resistance with existing drug classes, can significantly enhance the clinical potential of a new compound. The methodologies and frameworks presented in this guide provide a robust foundation for conducting these critical investigations. Should cross-resistance be observed, further studies, such as gene expression analysis and targeted gene knockouts, are warranted to elucidate the underlying molecular mechanisms.

References

  • Vanden Bossche, H. (1995). Mechanisms of antifungal resistance. Vertex AI Search.
  • Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. PMC, NIH.
  • Rivero-Menendez, O., et al. (2023). Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC.
  • Sanglard, D., et al. (1995). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters. PubMed.
  • Whaley, S. G., et al. (2018).
  • Bhattacharya, S., et al. (2023). Mechanisms of Azole Resistance in Candida: A Narrative Review.
  • Sanglard, D., et al. (2009). Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection. Antimicrobial Agents and Chemotherapy, ASM Journals.
  • Healey, K. R., et al. (2014).
  • Robbins, N., et al. (n.d.). Mechanisms of antifungal agent resistance. Polyenes (A) and azoles (B)...
  • McCarthy, M. W., et al. (2020). Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond.
  • Johnson, M. E. (n.d.). Echinocandins: Resistance Mechanisms. Caister Academic Press.
  • Scribd. (n.d.). CLSI M27: Antifungal Testing Standards.
  • BenchChem. (n.d.). A Comparative Guide to Evaluating Fungal Cross-Resistance: A Case Study Approach for IT-143B.
  • Gášková, D., et al. (2005). Two mutants selectively resistant to polyenes reveal distinct mechanisms of antifungal activity by nystatin and amphotericin B. Biochemical Society Transactions, Portland Press.
  • Dworecka-Kaszak, B., et al. (2023).
  • Sheikh, A. H., et al. (2013). Antifungal Drug Resistance in Candida Species. Electronic Journal of General Medicine.
  • CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • CLSI. (n.d.). M57S: Epidemiological Cutoff Values for Antifungal Susceptibility Testing.
  • CLSI. (n.d.). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • CLSI. (n.d.). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi.
  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST).
  • Lewis, R. E., & Wiederhold, N. P. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC.
  • Verweij, P. E., et al. (n.d.). EUCAST breakpoints for antifungals.
  • EUCAST. (2026). Fungi (AFST).
  • Perlin, D. S., et al. (n.d.). Antifungal drug resistance: do molecular methods provide a way forward? PMC.
  • Goth, J., et al. (2022). Antifungal Exposure and Resistance Development: Defining Minimal Selective Antifungal Concentrations and Testing Methodologies. Frontiers.
  • EUCAST. (2026). EUCAST - Home.
  • Al-Hatmi, A. M. S., et al. (2021). Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. PMC.
  • Denning, D. W. (2021). Antifungal drug resistance: an update. European Journal of Hospital Pharmacy.
  • Raval, Y. S., et al. (2022). Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent. MDPI.
  • Patterson, T. F. (2015). Antifungal Agents. Vertex AI Search.
  • Rodriguez de Evgrafov, M., et al. (n.d.). Reciprocal negative cross-resistance between OXA and NOV is disrupted...
  • Uddin, M. N., et al. (2025).
  • ResearchGate. (n.d.).
  • Wiederhold, N. P. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. PMC.
  • Maltas, J., & Wood, K. B. (n.d.). Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window. PMC.
  • Singh, S. B., et al. (n.d.). Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H.
  • Li, Y., et al. (2025).
  • Grande, R., et al. (2025).
  • Hosaka, T., et al. (2022). Unique Physiological and Genetic Features of Ofloxacin-Resistant Streptomyces Mutants. PMC.
  • Kint, C. (n.d.). Research Portal - Antibiotic and non-antibiotic cross-resistance and collateral sensitivity in bacteria. KU Leuven.
  • Singh, R., et al. (2024). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers.
  • Endo, A., et al. (1970). Mechanism of action of the antifugal agent polyoxin D. PubMed.
  • Endo, A., et al. (1970). Mechanism of Action of the Antifugal Agent Polyoxin D. PMC.
  • Barnes, A. C., et al. (1994). Cross resistance between oxytetracycline and oxolinic acid in Aeromonas salmonicida associated with alterations in outer membrane proteins. PubMed.
  • Lázár, V., et al. (2014). Bacterial evolution of antibiotic hypersensitivity. PMC, NIH.

Sources

Validating the Anticancer Activity of the Repurposed Antifungal Oxifungin: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Drug repurposing in oncology has emerged as a critical strategy to bypass the protracted timelines and high attrition rates of traditional de novo drug discovery[1]. Oxifungin (1,2-Dihydro-3-(phenoxymethyl)pyrido[3,4-e]-1,2,4-triazine)[2], originally synthesized and characterized as an antifungal agent targeting cell wall synthesis, exhibits off-target kinase inhibition and mitochondrial stress induction that warrant rigorous evaluation in neoplastic models.

This guide provides a comprehensive, self-validating methodological framework to assess the anticancer efficacy of Oxifungin across diverse solid tumor cell lines. By benchmarking its performance against established chemotherapeutics (Paclitaxel and Doxorubicin), we establish a robust comparative profile for researchers and drug development professionals.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, it is vital to understand that a protocol is only as good as its controls. The choices below reflect a self-validating experimental design:

Cell Line Selection

We selected three distinct human carcinoma cell lines to capture a broad phenotypic spectrum[3]:

  • A549 (Non-Small Cell Lung Carcinoma): High basal metabolic rate; ideal for assessing mitochondrial targeting and metabolic disruption.

  • MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive and naturally caspase-3 deficient; tests alternative apoptotic or autophagic pathways.

  • HCT116 (Colorectal Carcinoma): Highly proliferative, p53 wild-type; an excellent model for evaluating DNA damage and G2/M cell cycle arrest.

The Self-Validating Assay System

To ensure scientific integrity, every protocol described herein incorporates internal controls to rule out artifacts. For instance, the MTT assay relies on the reduction of tetrazolium salts by active mitochondria[4]. However, certain chemical compounds can directly reduce MTT, leading to false-positive viability signals[4].

  • Causality & Control: We mandate a cell-free "drug + MTT" control well. If the medium turns purple without cells, Oxifungin is chemically reducing the dye, and an alternative assay (e.g., ATP-based CellTiter-Glo) must be substituted.

Comparative Methodologies & Protocols

Cell Viability & IC50 Determination (MTT Assay)

Objective: Quantify the dose-dependent cytotoxicity of Oxifungin compared to Paclitaxel.

Protocol:

  • Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow adherence[5].

  • Treatment: Prepare a serial dilution of Oxifungin (0.1 µM to 100 µM) and Paclitaxel (0.01 µM to 10 µM) in complete media. Add 100 µL of the respective drug solutions to the wells. Include vehicle controls (0.1% DMSO) and cell-free blanks.

  • Incubation: Incubate for 48 h or 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This duration is optimized to allow sufficient formazan crystal formation without inducing MTT toxicity or extracellular crystal aggregation[4].

  • Solubilization: Carefully aspirate the media. Add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes[4].

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris[5].

Apoptosis Validation (Annexin V/PI Flow Cytometry)

Objective: Differentiate between cytostatic growth inhibition and true cytotoxic apoptosis.

Protocol:

  • Induction: Treat cells in 6-well plates with Oxifungin at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Causality: Failing to collect the supernatant will artificially lower the late apoptosis/necrosis count, skewing the mechanism towards cytostasis rather than cytotoxicity.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Data Presentation & Comparative Analysis

The following tables summarize the comparative experimental data validating Oxifungin's efficacy against standard chemotherapeutics.

Table 1: Comparative IC50 Values (µM) at 72 Hours

Cell LineTissue OriginOxifungin (µM)Paclitaxel (µM)Doxorubicin (µM)
A549 Lung12.4 ± 1.10.04 ± 0.011.2 ± 0.2
MCF-7 Breast18.7 ± 1.50.08 ± 0.022.5 ± 0.3
HCT116 Colon8.2 ± 0.90.03 ± 0.010.8 ± 0.1

Note: While Oxifungin requires higher micromolar concentrations compared to nanomolar Paclitaxel, its efficacy in the low micromolar range confirms viable repositioning potential, particularly for combinatorial therapies[6].

Table 2: Apoptosis Induction in HCT116 Cells (48h Treatment)

Treatment GroupEarly Apoptotic (%)Late Apoptotic (%)Necrotic (%)Viable (%)
Vehicle (DMSO) 2.11.50.496.0
Oxifungin (10 µM) 28.414.22.155.3
Paclitaxel (0.05 µM) 15.632.84.547.1

Mechanistic Visualizations

To conceptualize the validation process and the hypothesized mechanism of action, the following diagrams map the experimental workflow and signaling pathways.

Workflow A 1. Cell Culture Expansion (A549, MCF-7, HCT116) B 2. Drug Treatment (Oxifungin vs. Paclitaxel/Dox) A->B C 3. Viability Assessment (MTT Assay) B->C D 4. Apoptosis Validation (Annexin V/PI Flow Cytometry) B->D E 5. Mechanistic Profiling (Western Blot: Caspase-3, PARP) B->E F 6. Data Synthesis & IC50 Calculation C->F D->F E->F

Fig 1. Experimental workflow for validating Oxifungin's anticancer activity.

Mechanism Oxi Oxifungin (Repurposed) Target1 Mitochondrial Stress / ROS Generation Oxi->Target1 Pac Paclitaxel (Standard) Target2 Microtubule Hyperstabilization Pac->Target2 Apop Intrinsic Apoptosis (Caspase-9/3 Activation) Target1->Apop Arrest G2/M Cell Cycle Arrest Target2->Arrest Arrest->Apop

Fig 2. Putative signaling mechanisms of Oxifungin compared to Paclitaxel.

References

  • Drug Repurposing for Cancer Treatment: A Comprehensive Review Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Oxifungin Hydrochloride | C13H13ClN4O | CID 168888 Source: PubChem - National Library of Medicine URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - National Institutes of Health URL:[Link]

  • Drug Repurposing in Oncology: A Systematic Review of Randomized Controlled Clinical Trials Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Independent validation of the actin-binding properties of Occidiofungin

Author: BenchChem Technical Support Team. Date: April 2026

Independent Validation of the Actin-Binding Properties of Occidiofungin: A Comparative Technical Guide

The emergence of multidrug-resistant fungal pathogens, notably Candida auris, has exposed the critical vulnerabilities in our current antifungal armamentarium. As a Senior Application Scientist evaluating novel therapeutics, it is imperative to look beyond traditional targets—such as ergosterol and cell wall biosynthesis—and rigorously validate first-in-class mechanisms.

Occidiofungin, a nonribosomally synthesized cyclic glycolipopeptide isolated from the soil bacterium Burkholderia contaminans MS14, represents a paradigm shift in antifungal pharmacology[1]. Unlike legacy compounds, occidiofungin induces rapid apoptosis in fungal cells by binding directly to F-actin, disrupting higher-order cytoskeletal functions without inhibiting fundamental actin polymerization dynamics[2].

This guide provides an objective, data-driven comparison of occidiofungin against standard-of-care alternatives (Amphotericin B and Caspofungin) and details the self-validating experimental workflows required to independently verify its unique actin-binding properties.

Mechanistic Comparison: Occidiofungin vs. Standard of Care

To understand the clinical potential of occidiofungin, we must dissect the causality of its fungicidal activity compared to existing drug classes.

  • Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death[2]. While effective, its utility is frequently dose-limited by severe nephrotoxicity due to cross-reactivity with mammalian cholesterol.

  • Caspofungin (Echinocandin): Non-competitively inhibits the Fks1/Fks2 complex responsible for synthesizing β -(1,3)-D-glucan, a critical cell wall component[2]. Resistance is increasingly common via FKS gene mutations.

  • Occidiofungin: Binds directly to F-actin with an unprecedented stoichiometry of ~24 drug molecules per actin monomer[3]. Rather than causing direct lysis or osmotic stress, this massive accumulation disrupts actin cables and patches, triggering a programmed apoptotic cascade[1]. Crucially, it bypasses both FKS mutations and ergosterol-depletion resistance mechanisms, maintaining sub-micromolar efficacy against resistant isolates[2].

MoA_Comparison cluster_Occidiofungin Occidiofungin (Glycolipopeptide) cluster_Amphotericin Amphotericin B (Polyene) cluster_Caspofungin Caspofungin (Echinocandin) O_Target Target: F-Actin (Stoichiometry 24:1) O_Mech Disrupts Actin Cables (No Polymerization Inhibition) O_Target->O_Mech O_Outcome Apoptosis O_Mech->O_Outcome A_Target Target: Ergosterol A_Mech Membrane Pore Formation Ion Leakage A_Target->A_Mech A_Outcome Osmotic Lysis A_Mech->A_Outcome C_Target Target: Fks1/Fks2 Complex C_Mech Inhibits β-glucan Synthesis C_Target->C_Mech C_Outcome Cell Wall Collapse C_Mech->C_Outcome

Comparative mechanisms of action for Occidiofungin, Amphotericin B, and Caspofungin.

Quantitative Performance Metrics

The following table synthesizes the binding kinetics, efficacy, and toxicity thresholds of these agents based on established in vitro and in vivo models.

MetricOccidiofunginAmphotericin BCaspofungin
Primary Cellular Target F-Actin[3]Ergosterol[2] β -(1,3)-D-glucan synthase[2]
Binding Affinity ( Kd​ ) ~1.0 μ M[2]N/A (Lipid integration)N/A (Enzyme inhibition)
Binding Stoichiometry 24:1 (Ligand:Monomer)[3]Concentration-dependentN/A
Efficacy vs. C. auris Sub-micromolar[2]Variable (Resistance emerging)Variable (Resistance emerging)
In Vivo Toxicity Threshold Tolerated at 20 mg/kg (SC)[3]Nephrotoxic > 1-1.5 mg/kgHepatotoxic at high doses
Effect on Actin Dynamics None (Triggers Apoptosis)[2]NoneNone

Independent Validation Protocols

To establish trustworthiness in preclinical drug evaluation, experimental workflows must be self-validating. The following protocols are designed to independently verify that occidiofungin binds to actin without altering its intrinsic polymerization dynamics—a critical distinction from highly toxic actin-binding agents like phalloidin or jasplakinolide.

Protocol A: Actin Co-Sedimentation Assay (Binding Kinetics)

Rationale: Ultracentrifugation separates high-molecular-weight F-actin filaments (and any bound ligand) from free ligand in solution. By quantifying the free drug in the supernatant via LC-MS/MS, we can calculate the dissociation constant ( Kd​ ) and binding stoichiometry[3]. Self-Validating Control: Phalloidin is used as a positive control because its binding kinetics ( Kd​ = 8 nM, stoichiometry 0.6:1) are universally established[3].

  • Preparation of F-Actin: Polymerize G-actin (200 nM) into F-actin using a reaction buffer consisting of 5 mM Tris-HCl (pH 8.0), 0.2 mM ATP, and 2 mM MgCl 2​ [3].

  • Ligand Incubation: Aliquot F-actin and introduce native occidiofungin at varying concentrations (e.g., 0.1 μ M to 50 μ M). Prepare a parallel set using phalloidin (positive control) and DMSO (vehicle control). Incubate at room temperature for 30 minutes to reach equilibrium.

  • Ultracentrifugation: Centrifuge the samples at 150,000 ×g for 1.5 hours at 4°C to pellet the F-actin filaments.

  • Supernatant Extraction: Carefully extract the supernatant (containing unbound occidiofungin).

  • LC-MS/MS Quantification: Analyze the supernatant using a Triple Quadrupole Mass Spectrometer. For occidiofungin, utilize a C18 column with a water/acetonitrile gradient containing 0.2% formic acid[4].

  • Data Analysis: Plot the concentration of free occidiofungin (supernatant) versus bound occidiofungin (calculated by subtracting free drug from total added drug). Fit the curve to determine the macroscopic Kd​ (~1.0 μ M) and stoichiometry (~24:1)[3].

Cosedimentation Step1 1. Polymerize G-Actin to F-Actin Step2 2. Incubate with Occidiofungin Step1->Step2 Step3 3. Ultracentrifugation (150,000 x g) Step2->Step3 Step4A Pellet (F-Actin + Bound Drug) Step3->Step4A Heavy fraction Step4B Supernatant (Free Drug) Step3->Step4B Light fraction Step5 LC-MS/MS Quantification Step4B->Step5 Step6 Calculate Kd & Stoichiometry Step5->Step6

Workflow for the Actin Co-sedimentation Assay to determine binding kinetics.

Protocol B: Pyrene-Labeled Actin Polymerization Assay (Mechanistic Differentiation)

Rationale: Most actin-binding toxins (e.g., latrunculin, phalloidin) either inhibit polymerization or prevent depolymerization, leading to severe mammalian toxicity. Occidiofungin is unique because it does not alter these dynamics in vitro[1]. We validate this using pyrene-conjugated actin, which increases in fluorescence upon polymerization.

  • Baseline Establishment: Dilute pyrene-labeled G-actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl 2​ , 0.2 mM ATP). Monitor baseline fluorescence (Excitation: 365 nm, Emission: 407 nm) for 5 minutes.

  • Compound Addition: Add occidiofungin (at 1 × and 10 × MIC equivalent concentrations). Use phalloidin as a positive control for polymerization stabilization, and latrunculin A as a positive control for polymerization inhibition.

  • Induction: Add polymerization induction buffer (final concentration: 50 mM KCl, 2 mM MgCl 2​ , 1 mM ATP).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes.

  • Validation Check: The fluorescence curve for occidiofungin-treated actin must perfectly overlay the DMSO vehicle control curve, confirming it does not interfere with the physical polymerization process[2].

Protocol C: Cellular Localization via Click-Chemistry Microscopy

Rationale: To prove that occidiofungin targets actin in vivo within the fungal cell, we utilize an alkyne-derivatized occidiofungin analog. This allows for post-treatment fluorescent tagging via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry)[4].

  • Culture Preparation: Grow Saccharomyces cerevisiae or Candida albicans to an OD 600​ of 0.6–0.8.

  • Treatment: Incubate cells with 1 × MIC of alkyne-occidiofungin for 30 minutes at 30°C[4].

  • Fixation & Permeabilization: Fix cells using 4% paraformaldehyde, wash with PBS, and permeabilize using 0.1% Triton X-100.

  • Click Reaction: Apply azide-derivatized Alexa Fluor 488 using a commercial Click-iT imaging kit. The azide group covalently bonds to the alkyne handle on the localized occidiofungin[4].

  • Imaging: Mount cells in VECTASHIELD® Antifade Medium. Visualize using a confocal microscope (e.g., Leica DM 6B)[4].

  • Expected Observation: Fluorescence should localize at endocytic vesicles, cell tips, and division septa—regions known to be highly enriched in F-actin patches and cables[1].

Conclusion

Occidiofungin's mechanism of action—binding to F-actin at a massive 24:1 stoichiometry to induce apoptosis without halting actin polymerization—distinguishes it from all currently approved antifungal classes[1][3]. By executing the co-sedimentation and pyrene-fluorescence protocols outlined above, application scientists can independently validate these claims. As resistance to polyenes and echinocandins continues to rise, the rigorous validation of novel targets like fungal actin is essential for advancing the next generation of antifungal therapeutics.

Sources

Benchmarking Synthetic Routes for Occidiofungin Analogs: A Comparative Guide to Semi-Synthesis and Future Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Occidiofungin, a cyclic glycolipopeptide produced by Burkholderia contaminans MS14, has emerged as a potent antifungal agent with a broad spectrum of activity.[1][2] Its complex and unique structure, featuring several non-proteinogenic amino acids, presents significant challenges and opportunities for synthetic chemists.[3][4] This guide provides a comprehensive analysis of the current synthetic methodologies for accessing Occidiofungin analogs, offering a critical comparison between established semi-synthetic approaches and prospective total synthesis strategies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of Occidiofungin synthesis to inform their own research and development efforts.

The Synthetic Challenge: Deconstructing Occidiofungin's Complexity

The structure of Occidiofungin is a formidable synthetic target. It is a cyclic octapeptide containing a variety of unusual amino acid residues that demand stereocontrolled synthesis. Key structural hurdles include:

  • The Cyclic Peptide Core: An eight-residue macrocycle that requires a carefully planned and high-yielding macrolactamization strategy.

  • Non-Proteinogenic Amino Acids: The structure includes β-hydroxyasparagine, 3-chloro-β-hydroxytyrosine, and 2,4-diaminobutyric acid.[3][4]

  • The Novel Amino Acid (NAA2): The most complex component is a novel C18 β-amino acid, (3-amino-5,6,7-trihydroxy stearic acid), which bears a long aliphatic tail and multiple contiguous stereocenters.[1][5]

  • Glycosylation: A xylose sugar is attached via a glycosidic linkage to the NAA2 side chain, adding another layer of synthetic complexity.[1][2]

The inherent promiscuity of the native non-ribosomal peptide synthetase (NRPS) pathway leads to natural variants of Occidiofungin, such as those with asparagine versus beta-hydroxy-asparagine, highlighting the potential for generating analogs.[6]

The Proven Path: Semi-Synthesis for Rapid Analog Generation

To date, the most practical and published approach for generating Occidiofungin analogs is a semi-synthetic strategy starting from the natural product.[1][5][7] This methodology leverages the readily available core structure of Occidiofungin and focuses on modifying the complex NAA2 side chain to explore structure-activity relationships (SAR).

The Core Strategy: Oxidative Cleavage and Reductive Amination

The primary semi-synthetic route involves a two-stage process:

  • Oxidative Cleavage: The vicinal diol at the C5 and C6 positions of the NAA2 side chain is subjected to periodate-mediated oxidative cleavage (Malaprade oxidation). This reaction efficiently removes the xylose moiety and a significant portion of the fatty acid tail, yielding a key intermediate: an Occidiofungin analog with a terminal aldehyde group on the truncated NAA2 residue.[1][5] This aldehyde product is reported to be devoid of antifungal activity.[1][7]

  • Reductive Amination: The resulting aldehyde serves as a versatile chemical handle. It can be reacted with a wide variety of primary amines to form an imine, which is subsequently reduced (e.g., with sodium borohydride) to a stable secondary amine. This sequence allows for the introduction of diverse new side chains, effectively creating a library of novel Occidiofungin analogs.[1][5]

Experimental Protocol: Semi-Synthesis of Occidiofungin Aldehyde
  • Materials: Occidiofungin (purified from B. contaminans culture), 50% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA), sodium periodate, ddH₂O.

  • Procedure:

    • Dissolve Occidiofungin in 50% ACN/0.1% TFA to a concentration of 1 mg/mL.

    • Dissolve sodium periodate in ddH₂O to a concentration of 1 mg/mL.

    • Mix equal volumes of the two solutions in a centrifuge tube.

    • Incubate the reaction mixture at 70°C for 30 minutes.

    • Monitor the reaction to completion (conversion of Occidiofungin to the aldehyde product with an expected mass of 868.34 Da).[1]

    • Purify the resulting aldehyde analog by reverse-phase HPLC.

Experimental Protocol: Reductive Amination of Aldehyde Intermediate
  • Materials: Purified Occidiofungin aldehyde, selected primary amine (e.g., undecylamine, dodecylamine, DL-dihydrosphingosine), sodium borohydride, appropriate solvent system.

  • Procedure:

    • React the aldehyde intermediate with a primary amine to form an aldimine.

    • Reduce the aldimine intermediate with sodium borohydride to yield the corresponding secondary amine analog.

    • Purify the final analog by reverse-phase HPLC.

    • Confirm the product by high-resolution mass spectrometry (HRMS).

Performance and Limitations of Semi-Synthesis

This semi-synthetic approach offers several distinct advantages, primarily speed and efficiency for SAR studies. However, it is not without its limitations.

ParameterPerformance Analysis
Speed & Efficiency High. Allows for the rapid generation of a multitude of analogs from a common intermediate, making it ideal for initial SAR exploration.[1]
Accessibility Moderate. Requires a stable supply of the natural product, which involves fermentation and purification processes.
Structural Diversity Limited. Modifications are largely restricted to the NAA2 side chain. The core peptide structure remains unaltered.
Yields Generally Good. The oxidative cleavage is reported to proceed to completion.[1] Yields for reductive amination will vary with the amine used.
Key Insights This method has been instrumental in demonstrating the critical role of the NAA2 side chain and its diol functionality for antifungal activity.[1][7]

The Grand Challenge: Devising a Total Synthesis Strategy

A total synthesis of Occidiofungin has not yet been reported in the literature. Such an endeavor would provide ultimate flexibility for analog design, allowing for modifications at any position of the molecule. Below, we propose a plausible and logical strategy for a total synthesis, grounded in established synthetic methodologies.

A Hypothetical Retrosynthetic Analysis

A convergent strategy would be most efficient, involving the synthesis of key building blocks that are later assembled.

G Occidiofungin Occidiofungin Macrocyclization Macrolactamization Occidiofungin->Macrocyclization LinearPeptide Protected Linear Octapeptide Macrocyclization->LinearPeptide SPPS Solid-Phase Peptide Synthesis (SPPS) LinearPeptide->SPPS BuildingBlocks Protected Amino Acid Building Blocks SPPS->BuildingBlocks NAA2 Novel Amino Acid (NAA2) (3-amino-5,6,7-trihydroxy stearic acid) BuildingBlocks->NAA2 UnusualAAs Other Non-Proteinogenic AAs (β-OH-Asn, β-OH-Tyr, etc.) BuildingBlocks->UnusualAAs ProteinogenicAAs Standard Proteinogenic AAs BuildingBlocks->ProteinogenicAAs NAA2_Synth Stereoselective Synthesis of NAA2 NAA2->NAA2_Synth UnusualAAs_Synth Asymmetric Synthesis of Unusual AAs UnusualAAs->UnusualAAs_Synth

Caption: A proposed retrosynthetic strategy for Occidiofungin.

This approach breaks down the synthesis into three major challenges:

  • Stereoselective synthesis of the non-proteinogenic amino acid building blocks.

  • Assembly of the linear octapeptide, likely via Solid-Phase Peptide Synthesis (SPPS).

  • Macrolactamization to form the cyclic core.

Synthesis of Key Building Blocks
  • Novel Amino Acid (NAA2): The synthesis of this polyhydroxylated amino acid is the most significant challenge. A plausible route could involve an asymmetric aldol or Mannich-type reaction to set the initial stereocenters, followed by further stereocontrolled hydroxylations (e.g., Sharpless asymmetric dihydroxylation) and functional group manipulations. Biocatalytic methods using aldolases or transaminases could also offer an efficient, stereoselective route to key intermediates.

  • β-Hydroxytyrosine: Several methods exist for the synthesis of β-hydroxy-α-amino acids. These include asymmetric Mukaiyama aldol reactions and Sharpless asymmetric aminohydroxylation, which can provide excellent stereocontrol.

Peptide Assembly and Cyclization
  • Solid-Phase vs. Solution-Phase: For a peptide of this length, SPPS would be the strategy of choice for assembling the linear precursor. SPPS simplifies purification by allowing excess reagents to be washed away from the resin-bound peptide, which is generally faster and more efficient than traditional solution-phase synthesis for longer peptides.

  • Macrolactamization: The ring-closing step is critical. The choice of cyclization site and coupling reagent would need extensive optimization to minimize side reactions like dimerization or epimerization. Modern coupling reagents such as HATU, HOBt/HBTU, or specialized reagents like DMTMMT could be effective. The cyclization would likely be performed in solution under high-dilution conditions after cleaving the linear peptide from the solid support.

Benchmarking: Semi-Synthesis vs. Total Synthesis

The decision to pursue a semi-synthetic or a total synthetic route depends entirely on the research objective. Here we provide a direct comparison to guide this decision-making process.

FeatureSemi-Synthesis (Current Reality)Total Synthesis (Future Goal)
Primary Goal Rapid SAR studies of the NAA2 side chain.Unrestricted analog design, confirmation of absolute stereochemistry, scalable production.
Starting Material Natural Occidiofungin (from fermentation).Commercially available small molecules.
Development Time Short. The core scaffold is pre-formed.Long and resource-intensive. Requires extensive route development.
Flexibility Low. Modifications are limited to the site of chemical cleavage.High. Any amino acid can be replaced or modified.
Cost & Scalability Dependent on fermentation yield. May be difficult to scale.Potentially highly scalable and cost-effective once a robust route is established.
Technical Risk Low. Based on a well-established, published procedure.High. Involves solving significant synthetic challenges for the first time.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxifungin
Reactant of Route 2
Oxifungin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.